Bromosporine
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
ethyl N-[6-[3-(methanesulfonamido)-4-methylphenyl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O4S/c1-5-27-17(24)18-15-9-14(21-23-11(3)19-20-16(15)23)12-7-6-10(2)13(8-12)22-28(4,25)26/h6-9,22H,5H2,1-4H3,(H,18,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBRROMMFMPJAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC(=NN2C1=NN=C2C)C3=CC(=C(C=C3)C)NS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Core Mechanism of Action of Bromosporine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Bromosporine has emerged as a powerful chemical probe for dissecting the complex roles of bromodomains in cellular processes and disease. As a potent, broad-spectrum inhibitor of bromodomains, it provides a valuable tool for understanding the therapeutic potential of targeting these epigenetic "reader" domains. This guide offers a detailed exploration of this compound's mechanism of action, supported by quantitative data, experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.
Core Mechanism of Action: Competitive Inhibition of Acetyl-Lysine Binding
This compound functions as a pan-bromodomain inhibitor, demonstrating activity against a wide range of bromodomain-containing proteins.[1][2] Its primary mechanism of action is the competitive inhibition of the interaction between bromodomains and acetylated lysine residues on histones and other proteins.[1] Bromodomains are protein interaction modules that recognize and bind to acetylated lysines, thereby recruiting regulatory complexes to specific regions of chromatin to control gene expression.[1]
The chemical structure of this compound features a triazolopyridazine scaffold, which acts as an acetyl-lysine mimetic.[1] This allows it to fit into the hydrophobic acetyl-lysine binding pocket of bromodomains.[1] By occupying this pocket, this compound prevents the engagement of bromodomain-containing proteins with their natural acetylated targets, leading to the displacement of these proteins from chromatin.[1] This disruption of chromatin-templated signaling ultimately results in altered gene expression, which can manifest as anti-proliferative effects, cell cycle arrest, and apoptosis in cancer cells, or the reactivation of latent viruses like HIV-1.[1][3][4]
Quantitative Data: Binding Affinities and Cellular Potency
The inhibitory activity of this compound has been quantified against a panel of bromodomains using various biophysical and biochemical assays. The following tables summarize the key in vitro binding affinities and cellular potencies.
Table 1: In Vitro Inhibitory Activity of this compound Against Select Bromodomains
| Target Bromodomain | Assay Type | IC50 (µM) | Kd (nM) | Reference |
| BRD2 | - | 0.41 | - | [5] |
| BRD4 | - | 0.29 | - | [5] |
| BRD9 | - | 0.122 | - | [5] |
| CECR2 | - | 0.017 | - | [5] |
| PCAF | - | 2.1 | - | [4] |
| BRD4(1) | ITC | - | 140 | [1] |
| BRD7 | ITC | - | 20 | [1] |
| BRD9 | ITC | - | 42.7 | [1] |
| TIF1A | ITC | - | 400 | [1] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Effect | Concentration | Reference |
| HeLa | Cytotoxicity | Moderate | 18 µM | [5] |
| J-Lat clone C11 (Latent HIV-1) | HIV-1 Reactivation (GFP expression) | Activation | 2.5 µM | [3] |
| Primary CD4+ T cells | Toxicity | Not marked | 1-50 µM | [4] |
| Colorectal Cancer (CRC) cells | Cell Growth Inhibition (with 5-Fluorouracil) | Synergistic inhibition | 0-1000 nM | [4] |
| Acute Myeloid Leukemia (AML) cells | Inhibition | Dose-dependent | 0.1, 0.5, 1 µM | [4] |
Signaling Pathways Modulated by this compound
The primary signaling pathway affected by this compound is the Epigenetic Reader Domain Signaling Pathway . By inhibiting bromodomain-containing proteins, particularly those of the BET (Bromo and Extra-Terminal) family (BRD2, BRD3, BRD4, and BRDT), this compound disrupts the recruitment of transcriptional machinery to chromatin.[6] This leads to a global alteration of the primary transcriptional response.[1][2]
In the context of HIV-1 latency, this compound-mediated inhibition of BET proteins leads to the activation of the Positive Transcription Elongation Factor b (P-TEFb).[3] P-TEFb, which is composed of CDK9 and Cyclin T1, is crucial for HIV-1 transcription. This compound treatment has been shown to increase the phosphorylation of the T-loop of CDK9, a key step in its activation.[3][4] This enhanced P-TEFb activity promotes the phosphorylation of the C-terminal domain of RNA Polymerase II and negative elongation factors, thereby facilitating transcriptional elongation and the reactivation of the latent HIV-1 provirus.[3]
Caption: this compound inhibits BET proteins, leading to the activation of P-TEFb and subsequent transcription.
Key Experimental Protocols
Detailed methodologies for the key experiments used to characterize the mechanism of action of this compound are provided below.
Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of this compound binding to a target bromodomain.
Methodology:
-
Sample Preparation: The purified recombinant bromodomain protein is extensively dialyzed against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).[1] The protein concentration is accurately determined. This compound is dissolved in the final dialysis buffer to the desired concentration.
-
ITC Experiment: The experiment is typically performed at 15°C or 25°C.[1] The protein solution is placed in the sample cell of the calorimeter, and the this compound solution is loaded into the injection syringe.
-
Titration: A series of small, sequential injections of this compound are made into the protein solution while stirring. The heat change associated with each injection is measured.
-
Data Analysis: The raw data, a series of heat spikes, is integrated to obtain the heat change per mole of injectant. The resulting binding isotherm is then fitted to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, ΔH, and ΔS.[1]
Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay
Objective: To assess the binding of this compound to a bromodomain by measuring the change in the protein's thermal stability upon ligand binding.
Methodology:
-
Reaction Setup: The assay is performed in a 96-well PCR plate. Each well contains the purified bromodomain protein (e.g., 2 µM) in a suitable buffer (e.g., 10 mM HEPES pH 7.5, 500 mM NaCl), a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange), and either this compound (e.g., 10 µM) or a vehicle control (e.g., DMSO).[7]
-
Thermal Denaturation: The plate is placed in a real-time PCR instrument, and the temperature is gradually increased from a starting temperature (e.g., 25°C) to a final temperature (e.g., 96°C) in small increments.[7]
-
Fluorescence Measurement: Fluorescence readings are taken at each temperature increment. As the protein unfolds, the dye binds to the exposed hydrophobic core, resulting in an increase in fluorescence.
-
Data Analysis: The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is determined by fitting the fluorescence data to a Boltzmann equation. The change in melting temperature (ΔTm) between the protein with this compound and the control is calculated. A positive ΔTm indicates that this compound binding stabilizes the protein.[7]
Caption: Workflow for Differential Scanning Fluorimetry (DSF) to assess this compound binding.
Fluorescence Recovery After Photobleaching (FRAP)
Objective: To measure the in-cell displacement of a GFP-tagged bromodomain-containing protein from chromatin by this compound.
Methodology:
-
Cell Culture and Transfection: Cells (e.g., HEK293) are cultured on glass-bottom dishes and transiently transfected with a plasmid encoding a full-length, GFP-tagged bromodomain protein (e.g., GFP-BRD4 or GFP-BRD9).[1]
-
Compound Treatment: The cells are treated with this compound (e.g., 1 µM) or a vehicle control for a defined period.[5]
-
Photobleaching: A specific region of interest (ROI) within the nucleus of a GFP-expressing cell is photobleached using a high-intensity laser on a confocal microscope. This irreversibly quenches the GFP fluorescence in that area.
-
Fluorescence Recovery Imaging: Immediately after bleaching, time-lapse images of the cell are acquired at low laser intensity to monitor the recovery of fluorescence in the bleached ROI as unbleached GFP-tagged proteins from outside the ROI diffuse into it.
-
Data Analysis: The fluorescence intensity in the bleached ROI over time is measured and normalized. The rate of fluorescence recovery is determined by fitting the data to an exponential curve. A faster recovery rate in the presence of this compound indicates that the inhibitor has displaced the GFP-tagged protein from less mobile, chromatin-bound states, allowing it to diffuse more freely.[1]
Caption: Experimental workflow for Fluorescence Recovery After Photobleaching (FRAP).
Conclusion
This compound is a promiscuous bromodomain inhibitor that acts as an acetyl-lysine mimetic, competitively inhibiting the binding of bromodomain-containing proteins to acetylated histones and other transcription factors.[1][2] This leads to a disruption of chromatin-mediated gene regulation, which has been leveraged to induce anti-cancer effects and reactivate latent HIV-1.[3][6] The quantitative data and experimental protocols outlined in this guide provide a comprehensive technical overview of this compound's mechanism of action, serving as a valuable resource for researchers in the fields of epigenetics and drug discovery. The continued use of this compound as a chemical probe will undoubtedly further elucidate the biological roles of bromodomains in health and disease.[5]
References
- 1. Promiscuous targeting of bromodomains by this compound identifies BET proteins as master regulators of primary transcription response in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The bromodomain and extraterminal domain inhibitor this compound synergistically reactivates latent HIV-1 in latently infected cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | Cell Signaling Technology [cellsignal.com]
- 7. This compound (BSP) | Structural Genomics Consortium [thesgc.org]
Bromosporine: A Technical Guide to Target Profile and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bromosporine (BSP) is a potent, broad-spectrum inhibitor of human bromodomains, a class of epigenetic reader proteins that recognize acetylated lysine residues on histones and other proteins. This promiscuous binding profile makes it a valuable chemical probe for elucidating the cellular functions of bromodomains and for identifying biological processes regulated by this target class. This technical guide provides a comprehensive overview of the target profile and selectivity of this compound, presenting quantitative binding data, detailed experimental protocols for key biochemical and cellular assays, and visualizations of relevant biological pathways and experimental workflows.
This compound Target Profile and Selectivity
This compound has been profiled against a wide panel of human bromodomains, revealing its potent and broad-spectrum activity. The primary method for determining its selectivity has been the BROMOscan® platform (Eurofins DiscoverX), a competitive binding assay that quantitatively measures the dissociation constant (Kd) of a test compound against a large panel of bromodomains.
Quantitative Binding Affinity Data
The following table summarizes the dissociation constants (Kd) of this compound for a panel of human bromodomains as determined by the BROMOscan® assay. Lower Kd values indicate higher binding affinity.
| Bromodomain Family | Target | Kd (nM) |
| I | BRD1 | 230 |
| BRPF1B | 130 | |
| BRPF2 | 260 | |
| BRPF3 | 310 | |
| II (BET) | BRD2 (BD1) | 20 |
| BRD2 (BD2) | 24 | |
| BRD3 (BD1) | 23 | |
| BRD3 (BD2) | 22 | |
| BRD4 (BD1) | 20 | |
| BRD4 (BD2) | 21 | |
| BRDT (BD1) | 21 | |
| BRDT (BD2) | 25 | |
| III | BAZ1A | >30,000 |
| BAZ1B | 2,700 | |
| IV | CECR2 | 17 |
| BAZ2A | 400 | |
| BAZ2B | 1,100 | |
| BRD7 | 83 | |
| BRD9 | 23 | |
| V | SMARCA2 | 1,300 |
| SMARCA4 | 1,100 | |
| PBRM1 (BD2) | 1,400 | |
| PBRM1 (BD5) | 1,200 | |
| VI | TRIM24 | 2,800 |
| TRIM33 | 1,200 | |
| VII | CREBBP | 78 |
| EP300 | 110 | |
| VIII | ATAD2 | 130 |
| TAF1 (BD1) | 1,900 | |
| TAF1 (BD2) | 130 | |
| TAF1L (BD1) | 2,100 | |
| TAF1L (BD2) | 120 | |
| Other | PCAF | 2,100[1] |
Data presented in this table is a synthesis of publicly available BROMOscan® data. Bolded entries highlight the highest affinity targets.
Selectivity Profile Overview
This compound demonstrates nanomolar affinity for a wide range of bromodomains across multiple families. Notably, it is a potent pan-BET inhibitor, binding to both bromodomains of BRD2, BRD3, BRD4, and BRDT with Kd values in the low double-digit nanomolar range. It also shows high affinity for CECR2, BRD9, BRD7, and CREBBP. Its broad selectivity makes it an excellent tool for interrogating the combined effects of inhibiting multiple bromodomains.
Experimental Methodologies
Detailed protocols for key assays used to characterize this compound are provided below.
BROMOscan® Competition Binding Assay
This assay quantitatively measures the binding affinity of a compound to a panel of bromodomains.
Principle: The assay is based on a competitive binding format where the test compound competes with an immobilized ligand for binding to the bromodomain protein. The amount of bromodomain bound to the solid support is detected using qPCR.
Detailed Protocol:
-
Immobilization: A proprietary ligand is immobilized on a solid support.
-
Bromodomain Incubation: Recombinant bromodomain protein is incubated with the immobilized ligand in the presence of varying concentrations of this compound (typically an 11-point dose-response curve).
-
Washing: Unbound protein is washed away.
-
Detection: The amount of bromodomain remaining bound to the solid support is quantified using a DNA-tagged antibody and qPCR.
-
Data Analysis: The amount of bound bromodomain is plotted against the this compound concentration. The dissociation constant (Kd) is determined by fitting the data to a one-site binding model.
BROMOscan® Experimental Workflow
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Detailed Protocol:
-
Sample Preparation:
-
Dialyze the purified bromodomain protein (e.g., BRD4(1)) and this compound into the same buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
Determine accurate concentrations of the protein and compound.
-
-
ITC Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Load the bromodomain protein into the sample cell (typically 20-50 µM).
-
Load this compound into the injection syringe (typically 200-500 µM).
-
-
Titration:
-
Perform a series of injections (e.g., 19 injections of 2 µL) of this compound into the protein solution.
-
Record the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat per injection.
-
Plot the heat per injection against the molar ratio of ligand to protein.
-
Fit the data to a suitable binding model (e.g., one-site binding) to determine Kd, n, and ΔH.
-
ITC Experimental Logic
Fluorescence Recovery After Photobleaching (FRAP)
FRAP is a cell-based assay used to measure the mobility of fluorescently labeled proteins in living cells. It can be used to assess the target engagement of an inhibitor by measuring its effect on the dissociation of a bromodomain from chromatin.
Detailed Protocol:
-
Cell Culture and Transfection:
-
Plate U2OS cells on glass-bottom dishes.
-
Transfect the cells with a plasmid encoding a GFP-tagged bromodomain-containing protein (e.g., GFP-BRD4).
-
-
Inhibitor Treatment:
-
Treat the cells with this compound at the desired concentration (e.g., 1 µM) for a specified time (e.g., 1 hour) before imaging.
-
-
FRAP Imaging:
-
Identify a cell expressing the GFP-fusion protein.
-
Acquire a pre-bleach image of a region of interest (ROI) in the nucleus.
-
Photobleach the ROI with a high-intensity laser.
-
Acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached ROI.
-
-
Data Analysis:
-
Measure the fluorescence intensity in the bleached ROI over time.
-
Normalize the recovery data to account for photobleaching during image acquisition.
-
Calculate the mobile fraction and the half-maximal recovery time (t1/2). An increase in the mobile fraction and a decrease in t1/2 indicate displacement of the bromodomain from chromatin by the inhibitor.
-
References
Unveiling the Mechanism of BET Bromodomain Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain and Extra-Terminal (BET) proteins are a family of epigenetic readers, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT.[1] These proteins play a pivotal role in the regulation of gene expression by recognizing and binding to acetylated lysine residues on histone tails and other proteins.[1][2] This interaction facilitates the recruitment of transcriptional machinery to chromatin, thereby activating gene transcription.[2] In numerous pathological conditions, particularly cancer, the aberrant function of BET proteins drives the expression of key oncogenes, such as MYC, and other genes crucial for tumor cell proliferation and survival.[1][3] BET bromodomain inhibitors are a class of small molecules that competitively bind to the acetyl-lysine binding pockets of BET proteins, displacing them from chromatin and subsequently leading to the transcriptional repression of their target genes.[1][4] This guide provides an in-depth technical overview of the function of BET bromodomain inhibitors, detailing their mechanism of action, impact on signaling pathways, and the experimental methodologies used to investigate their effects.
Core Mechanism of Action
BET inhibitors function by mimicking the acetylated lysine residues that BET bromodomains naturally recognize. By competitively occupying the bromodomain's binding pocket, these inhibitors prevent BET proteins from tethering to acetylated histones and transcription factors on the chromatin.[3] This displacement from enhancers and promoters leads to a reduction in the transcription of a specific subset of genes that are highly dependent on BET protein function for their expression.[5]
One of the most well-documented consequences of BET inhibition is the profound downregulation of the MYC oncogene.[1][3][4] BRD4, in particular, is known to be a critical co-activator of MYC transcription. By displacing BRD4 from the MYC promoter and enhancer regions, BET inhibitors effectively shut down its expression, leading to cell cycle arrest and apoptosis in cancer cells.[1][6]
Data Presentation: In Vitro Efficacy of BET Inhibitors
The anti-proliferative activity of BET inhibitors has been extensively evaluated across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of these compounds. The following tables summarize the IC50 values for several prominent BET inhibitors.
| Cell Line | Cancer Type | JQ1 IC50 (nM) | OTX-015 (Birabresib) IC50 (nM) | I-BET762 (GSK525762) IC50 (nM) | Reference |
| Hematological Malignancies | |||||
| OCI-AML3 | Acute Myeloid Leukemia | 160 | 29.5 | - | [7] |
| HEL | Acute Myeloid Leukemia | - | < 1000 | - | [8] |
| JURKAT | Acute Lymphoblastic Leukemia | - | < 1000 | - | [8] |
| RS4;11 | Acute Lymphoblastic Leukemia | - | < 1000 | - | [8] |
| K562 | Chronic Myeloid Leukemia | > 1000 | > 1000 | - | [7][8] |
| Solid Tumors | |||||
| AsPC-1 | Pancreatic Cancer | 37 | - | 231 | [7] |
| CAPAN-1 | Pancreatic Cancer | 190 | - | 990 | [7] |
| PANC-1 | Pancreatic Cancer | 720 | - | 2550 | [7] |
Signaling Pathways Modulated by BET Inhibitors
BET inhibitors exert their effects by impinging on several critical signaling pathways that are frequently dysregulated in cancer.
MYC Signaling
As previously mentioned, the most profound and well-characterized effect of BET inhibitors is the suppression of MYC transcription. This leads to the downstream inhibition of a multitude of MYC target genes involved in cell cycle progression, metabolism, and protein synthesis.
Caption: BET inhibitors block BRD4 binding to the MYC gene, inhibiting its transcription.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival. BRD4 has been shown to interact with the acetylated RelA subunit of NF-κB, enhancing its transcriptional activity.[9] By disrupting this interaction, BET inhibitors can attenuate NF-κB-dependent gene expression, which is often constitutively active in cancer cells.[10]
Caption: BET inhibitors disrupt BRD4 co-activation of NF-κB, reducing target gene expression.
JAK/STAT Signaling Pathway
The JAK/STAT pathway is crucial for cytokine signaling and is often hyperactivated in hematological malignancies and solid tumors. While the direct mechanism is still under investigation, studies have shown that BET inhibitors can modulate the expression of components and targets of the JAK/STAT pathway.
Caption: BET inhibitors can modulate the expression of JAK/STAT target genes.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival. Crosstalk between BET proteins and the PI3K/Akt pathway has been observed, with evidence suggesting that BET inhibitors can suppress the expression of key components and downstream effectors of this pathway.[5][11]
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. BET bromodomain inhibition targets both c-Myc and IL7R in high-risk acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinase and BET Inhibitors Together Clamp Inhibition of PI3K Signaling and Overcome Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BET inhibition silences expression of MYCN and BCL2 and induces cytotoxicity in neuroblastoma tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. oncotarget.com [oncotarget.com]
- 9. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Molecular Pathways: Targeting the PI3K Pathway in Cancer—BET Inhibitors to the Rescue - PMC [pmc.ncbi.nlm.nih.gov]
Bromosporine: A Pan-Bromodomain Inhibitor for Probing Epigenetic Functions
A Technical Guide for Researchers and Drug Development Professionals
Introduction: Bromosporine has emerged as a valuable chemical probe for dissecting the complex roles of bromodomain-containing proteins in cellular processes. As a potent, broad-spectrum inhibitor of this protein family, this compound offers a powerful tool to investigate the therapeutic potential of targeting epigenetic "readers" in various diseases, including cancer and inflammatory conditions. This technical guide provides an in-depth overview of this compound, its mechanism of action, quantitative data on its activity, and detailed protocols for key functional assays.
Mechanism of Action
This compound functions as a competitive inhibitor, binding to the acetyl-lysine binding pocket of bromodomains. This prevents the interaction of bromodomain-containing proteins with acetylated histones and other acetylated proteins, thereby displacing them from chromatin and modulating gene expression.[1] Its promiscuous nature, targeting a wide range of bromodomains with nanomolar to low micromolar affinity, makes it an ideal tool for identifying cellular processes regulated by this protein family, analogous to the role of the broad-spectrum kinase inhibitor staurosporine.[1]
Quantitative Data: Inhibitory Activity of this compound
The inhibitory potency of this compound has been quantified against several key bromodomain-containing proteins. The half-maximal inhibitory concentration (IC50) values highlight its broad-spectrum activity.
| Target Bromodomain | IC50 (µM) |
| CECR2 | 0.017 |
| BRD9 | 0.122 |
| BRD4 | 0.29 |
| BRD2 | 0.41 |
| PCAF | 2.1 |
Table 1: Inhibitory concentrations (IC50) of this compound against various bromodomain-containing proteins. Data sourced from[2][3][4][5].
Signaling Pathways Modulated by this compound's Targets
This compound's primary targets, the Bromodomain and Extra-Terminal (BET) proteins (BRD2, BRD3, BRD4), as well as other bromodomain-containing proteins like CECR2 and BRD9, are integral components of major signaling pathways that regulate gene transcription, cell cycle progression, and inflammation.
Experimental Protocols
Detailed methodologies for key assays are provided below to facilitate the use of this compound as a chemical probe.
Cell Viability/Proliferation (MTT) Assay
This protocol is adapted from standard MTT assay procedures and can be used to assess the cytotoxic or anti-proliferative effects of this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well tissue culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control (e.g., DMSO diluted to the highest concentration used for the drug) to the respective wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Clonogenic Assay
This assay assesses the ability of single cells to survive and proliferate to form colonies after treatment with this compound. The following protocol is based on the methodology used to test this compound on leukemia cell lines.[6]
Materials:
-
Leukemia cell lines (e.g., MV4;11, KASUMI-1)
-
Complete culture medium
-
Methylcellulose-based medium (e.g., MethoCult™)
-
6-well plates or 35 mm dishes
-
This compound stock solution
-
Crystal violet staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Cell Preparation: Harvest cells and perform a cell count to determine the concentration of viable cells.
-
Plating: Prepare a cell suspension in the complete culture medium containing the desired concentration of this compound or vehicle control. Mix this cell suspension with the methylcellulose-based medium at the appropriate ratio to achieve the desired final cell density (e.g., 500-1000 cells/mL).
-
Incubation: Dispense the cell-methylcellulose mixture into 6-well plates or 35 mm dishes. Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 7-14 days, or until colonies are visible.
-
Colony Staining: After the incubation period, flood the plates with PBS and then fix the colonies with methanol for 10 minutes. Stain the colonies with crystal violet solution for 15-30 minutes.
-
Colony Counting: Gently wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition relative to the vehicle control.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify the direct binding of a drug to its target protein in a cellular context. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Cells expressing the target protein
-
Complete culture medium
-
This compound stock solution
-
PBS
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Equipment for protein quantification (e.g., Western blot apparatus and antibodies)
Procedure:
-
Cell Treatment: Treat cultured cells with this compound or vehicle control for a specified time (e.g., 1-2 hours) at 37°C.
-
Heating: Aliquot the cell suspension into PCR tubes or a PCR plate. Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling to room temperature.
-
Cell Lysis and Fractionation: Lyse the cells (e.g., by freeze-thaw cycles or addition of lysis buffer). Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation.
-
Protein Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the target protein remaining at each temperature using a suitable method, such as Western blotting or an AlphaScreen-based assay.[7]
-
Data Analysis: Plot the percentage of soluble target protein as a function of temperature for both this compound-treated and vehicle-treated samples. The shift in the melting curve indicates target engagement.
Fluorescence Recovery After Photobleaching (FRAP)
FRAP can be used to measure the mobility of fluorescently tagged bromodomain-containing proteins in the nucleus and assess how this compound affects their interaction with chromatin.
Materials:
-
Cells suitable for transfection (e.g., U2OS)
-
Expression vector for a GFP-tagged bromodomain-containing protein (e.g., GFP-BRD4)
-
Transfection reagent
-
Confocal microscope with FRAP capabilities
-
This compound stock solution
Procedure:
-
Cell Transfection: Seed cells on glass-bottom dishes and transfect them with the GFP-tagged protein expression vector.
-
Treatment: Allow cells to express the protein for 24-48 hours. Prior to imaging, treat the cells with this compound or vehicle control for a defined period (e.g., 1 hour).
-
FRAP Imaging:
-
Acquire pre-bleach images of a selected region of interest (ROI) within the nucleus.
-
Photobleach the ROI with a high-intensity laser pulse.
-
Acquire a time-lapse series of post-bleach images to monitor the recovery of fluorescence in the bleached area.
-
-
Data Analysis: Measure the fluorescence intensity in the bleached region over time. Normalize the data and fit to a recovery curve to determine the mobile fraction and the half-time of recovery (t½). An increase in the mobile fraction and a decrease in t½ upon this compound treatment indicate displacement of the protein from chromatin.
Western Blot Analysis
Western blotting can be used to assess the downstream effects of this compound treatment on the expression levels of target proteins or signaling molecules.
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Lysis and Protein Quantification: Lyse the treated and control cells and determine the protein concentration of the lysates.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the protein of interest, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative changes in protein expression.
Conclusion
This compound is a versatile and potent chemical probe for investigating the biological functions of bromodomains. Its broad-spectrum inhibitory activity allows for the exploration of the roles of this protein family in a wide array of cellular contexts. The detailed protocols provided in this guide are intended to equip researchers with the necessary tools to effectively utilize this compound in their functional assays and to advance our understanding of epigenetic regulation in health and disease.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. CECR2 Drives Breast Cancer Metastasis by Promoting NF-κB Signaling and Macrophage-mediated Immune Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Promiscuous targeting of bromodomains by this compound identifies BET proteins as master regulators of primary transcription response in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Role of Bromosporine in Epigenetic Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epigenetic modifications play a crucial role in regulating gene expression without altering the underlying DNA sequence. Among the key players in the epigenetic landscape are bromodomains, protein modules that recognize and bind to acetylated lysine residues on histones and other proteins. This recognition is a critical step in the assembly of transcriptional machinery and the subsequent activation or repression of gene expression. The dysregulation of these processes is implicated in a variety of diseases, including cancer and inflammatory disorders, making bromodomain-containing proteins attractive therapeutic targets.[1]
Bromosporine (BSP) is a potent, broad-spectrum inhibitor of bromodomains.[2] Developed as a chemical probe, it serves as an invaluable tool for dissecting the functional roles of various bromodomain families in cellular processes.[2] Its promiscuous nature, targeting multiple bromodomains with nanomolar to low micromolar affinity, allows for the investigation of the collective impact of bromodomain inhibition on a global scale.[2][3] This technical guide provides an in-depth overview of this compound's mechanism of action, its application in key experimental assays, and its role in modulating critical signaling pathways involved in epigenetic regulation.
Quantitative Data: this compound's Inhibitory Profile
This compound exhibits a broad inhibitory profile across multiple bromodomain families. The following tables summarize its binding affinities and inhibitory concentrations against a panel of bromodomains, providing a quantitative basis for its use as a pan-bromodomain inhibitor.
Table 1: Inhibitory Concentration (IC50) of this compound Against Selected Bromodomains
| Bromodomain Target | IC50 (µM) | Assay Type | Reference |
| BRD1 | 1.7 | AlphaScreen | [4] |
| BRD2 | 0.41 | Not Specified | [3] |
| BRD4 | 0.29 | Not Specified | [3] |
| BRD9 | 0.122 | Not Specified | [3] |
| CECR2 | 0.017 | Not Specified | [3] |
| PCAF | 2.1 | Not Specified | [3] |
Table 2: Dissociation Constants (Kd) of this compound for Various Bromodomains as Determined by Isothermal Titration Calorimetry (ITC)
| Bromodomain Target | Kd (µM) | Reference |
| TAF1L(2) | 0.043 | [2] |
| PCAF | 4.7 | [2] |
Key Experimental Protocols
The following sections provide detailed methodologies for key experiments commonly used to characterize the activity of bromodomain inhibitors like this compound.
Biochemical Assays
This assay is a robust, high-throughput method for measuring the binding of bromodomains to acetylated histone peptides and the inhibitory effect of compounds like this compound.[5][6][7][8]
-
Principle: The assay relies on the transfer of energy from a donor fluorophore (e.g., Europium-labeled anti-GST antibody bound to a GST-tagged bromodomain) to an acceptor fluorophore (e.g., APC-labeled acetylated histone peptide). When the bromodomain binds to the peptide, the donor and acceptor are brought into close proximity, resulting in a FRET signal. Inhibitors that disrupt this interaction cause a decrease in the FRET signal.[6]
-
Materials:
-
Recombinant GST-tagged bromodomain protein (e.g., BRD4)
-
Biotinylated acetylated histone peptide (e.g., H4K12ac)
-
Europium-labeled anti-GST antibody (Donor)
-
Streptavidin-conjugated Allophycocyanin (APC) (Acceptor)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
384-well low-volume black plates
-
TR-FRET-compatible plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the bromodomain protein and the test compound (this compound) or DMSO (vehicle control). Incubate for 15-30 minutes at room temperature.
-
Add the biotinylated acetylated histone peptide and Streptavidin-APC.
-
Add the Europium-labeled anti-GST antibody.
-
Incubate the plate for 60-120 minutes at room temperature, protected from light.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~320-340 nm and emission wavelengths of ~615 nm (Europium) and ~665 nm (APC).
-
Calculate the ratio of the acceptor signal (665 nm) to the donor signal (615 nm).
-
Plot the signal ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
AlphaScreen is another bead-based proximity assay suitable for high-throughput screening of bromodomain inhibitors.[9][10][11][12]
-
Principle: The assay utilizes two types of beads: Donor beads that contain a photosensitizer and Acceptor beads that contain a chemiluminescent substrate. The donor and acceptor beads are coated with molecules that will bind to the bromodomain and the acetylated peptide, respectively. When the bromodomain-peptide interaction occurs, the beads are brought into close proximity. Upon excitation of the Donor beads at 680 nm, singlet oxygen is generated, which diffuses to the nearby Acceptor beads, triggering a chemiluminescent signal at 520-620 nm. Inhibitors disrupt this interaction, leading to a decrease in the signal.[11]
-
Materials:
-
Recombinant His-tagged bromodomain protein (e.g., BRD1)
-
Biotinylated acetylated histone peptide
-
Nickel Chelate Acceptor beads
-
Streptavidin Donor beads
-
Assay Buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA)
-
384-well OptiPlate
-
AlphaScreen-compatible plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the His-tagged bromodomain protein and the test compound (this compound) or DMSO.
-
Add the biotinylated acetylated histone peptide.
-
Incubate for 30 minutes at room temperature.
-
Add the Nickel Chelate Acceptor beads and incubate for 60 minutes at room temperature in the dark.
-
Add the Streptavidin Donor beads and incubate for 30 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-compatible reader.
-
Plot the signal against the inhibitor concentration and calculate the IC50 value.
-
Cell-Based Assays
FRAP is a powerful technique to study the dynamics of protein-chromatin interactions in living cells. It can be used to assess the ability of this compound to displace bromodomain-containing proteins from chromatin.[13]
-
Principle: A fluorescently tagged protein (e.g., GFP-BRD4) is expressed in cells. A specific region of the nucleus is photobleached with a high-intensity laser, and the recovery of fluorescence in that region is monitored over time. The rate of recovery is related to the mobility of the protein. In the presence of an inhibitor like this compound that displaces the protein from its binding sites on chromatin, the mobile fraction of the protein increases, leading to a faster fluorescence recovery.
-
Materials:
-
U2OS cells (or other suitable cell line)
-
Plasmid encoding a fluorescently tagged bromodomain protein (e.g., GFP-BRD4)
-
Transfection reagent
-
Confocal microscope with FRAP capabilities
-
This compound
-
-
Procedure:
-
Seed U2OS cells on glass-bottom dishes.
-
Transfect the cells with the GFP-bromodomain plasmid.
-
Allow cells to express the protein for 24-48 hours.
-
Treat the cells with this compound or DMSO for a defined period (e.g., 1 hour).
-
Identify a cell expressing the GFP-fusion protein and acquire a pre-bleach image.
-
Select a region of interest (ROI) within the nucleus and photobleach it with a high-intensity laser pulse.
-
Acquire a time-lapse series of images to monitor the fluorescence recovery in the bleached ROI.
-
Quantify the fluorescence intensity in the ROI over time, correct for photobleaching during image acquisition, and normalize the data.
-
Fit the recovery curve to a suitable model to determine the mobile fraction and the half-time of recovery (t1/2).
-
This assay assesses the long-term proliferative capacity of single cells and their ability to form colonies, a measure of self-renewal and tumorigenicity. It is used to evaluate the cytotoxic or cytostatic effects of compounds like this compound.[2][14][15][16]
-
Principle: Cells are seeded at a low density and treated with the test compound. After a period of incubation, the number of colonies formed is counted. A reduction in colony formation indicates an anti-proliferative or cytotoxic effect.
-
Materials:
-
Leukemia cell lines (e.g., MV4-11, KASUMI-1)
-
Methylcellulose-based medium
-
6-well plates
-
This compound
-
Crystal Violet staining solution
-
-
Procedure:
-
Prepare a single-cell suspension of the leukemia cells.
-
Mix the cells with the methylcellulose medium containing different concentrations of this compound or DMSO.
-
Plate the cell-methylcellulose mixture into 6-well plates.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 10-14 days.
-
After the incubation period, stain the colonies with Crystal Violet.
-
Count the number of colonies (typically defined as containing >50 cells).
-
Calculate the plating efficiency and the surviving fraction for each treatment condition.
-
Flow cytometry-based cell cycle analysis is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a compound like this compound.[14][17][18]
-
Principle: Cells are fixed and stained with a fluorescent dye that intercalates into the DNA, such as propidium iodide (PI) or 7-AAD. The fluorescence intensity of the stained cells is directly proportional to their DNA content. A flow cytometer is then used to measure the fluorescence of a large population of individual cells.
-
Materials:
-
MV4-11 cells (or other relevant cell line)
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Treat MV4-11 cells with various concentrations of this compound or DMSO for a specified time (e.g., 24-48 hours).
-
Harvest the cells and wash them with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
-
Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.
-
This flow cytometry-based assay is used to detect and quantify apoptosis (programmed cell death) induced by compounds like this compound.[14][19][20]
-
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. When conjugated to a fluorochrome (e.g., FITC), it can be detected by flow cytometry. A viability dye like propidium iodide (PI) is used to distinguish between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).
-
Materials:
-
KASUMI-1 cells (or other relevant cell line)
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Treat KASUMI-1 cells with this compound or DMSO for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).
-
Signaling Pathways Modulated by this compound
As a pan-BET inhibitor, this compound's primary mechanism of action involves the disruption of interactions between BET family proteins (BRD2, BRD3, BRD4, and BRDT) and acetylated chromatin. This leads to the modulation of key signaling pathways that are critical for cell growth, proliferation, and survival.
The BRD4-c-Myc Axis
The oncogene MYC is a master regulator of cell proliferation and is frequently overexpressed in various cancers. Its expression is often driven by super-enhancers, which are large clusters of enhancers that are densely occupied by transcription factors and co-activators, including BRD4.
This compound displaces BRD4 from the super-enhancers of the MYC gene.[21][22] This prevents the recruitment of the positive transcription elongation factor b (P-TEFb), which is essential for the phosphorylation and activation of RNA Polymerase II.[23] The consequence is a potent and rapid downregulation of MYC transcription, leading to decreased c-Myc protein levels and subsequent cell cycle arrest and inhibition of proliferation in cancer cells.[22][23]
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. Its aberrant activation is a hallmark of many inflammatory diseases and cancers. BET proteins, particularly BRD4, have been shown to be critical co-activators of NF-κB.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Promiscuous targeting of bromodomains by this compound identifies BET proteins as master regulators of primary transcription response in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. reactionbiology.com [reactionbiology.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. resources.amsbio.com [resources.amsbio.com]
- 9. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.amsbio.com [resources.amsbio.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. researchgate.net [researchgate.net]
- 14. Pathology & Oncology Research | A Novel BRD Family PROTAC Inhibitor dBET1 Exerts Great Anti-Cancer Effects by Targeting c-MYC in Acute Myeloid Leukemia Cells [por-journal.com]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Targeting BRD9 by I-BRD9 efficiently inhibits growth of acute myeloid leukemia cells - Zhou - Translational Cancer Research [tcr.amegroups.org]
- 20. Small-molecule inhibition of BRD4 as a new potent approach to eliminate leukemic stem- and progenitor cells in acute myeloid leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. BRD4 and MYC: Power couple in Transcription and Disease - PMC [pmc.ncbi.nlm.nih.gov]
The Epigenetic Modulator Bromosporine: A Technical Guide to its Impact on Gene Transcription
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bromosporine is a potent, broad-spectrum inhibitor of bromodomains, with a particularly strong affinity for the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD4), as well as other bromodomain-containing proteins like BRD9 and CECR2.[1] By competitively binding to the acetyl-lysine recognition pockets of these epigenetic "readers," this compound effectively displaces them from chromatin, leading to significant alterations in gene transcription. This guide provides an in-depth technical overview of this compound's mechanism of action, its effects on global and specific gene expression, and detailed protocols for key experimental assays used to elucidate its function. The information presented is intended to support researchers and drug development professionals in exploring the therapeutic potential of this compound and other BET inhibitors.
Mechanism of Action: Inhibition of BET Proteins and Transcriptional Regulation
This compound functions as a pan-bromodomain inhibitor, exhibiting a promiscuous binding profile across various bromodomain families.[2] However, its primary and most well-characterized effect on gene transcription stems from its potent inhibition of the BET protein family, particularly BRD4.
BET proteins are crucial epigenetic regulators that recognize and bind to acetylated lysine residues on histone tails and other proteins. This interaction tethers them to chromatin, where they act as scaffolds to recruit and activate the Positive Transcription Elongation Factor b (P-TEFb) complex. P-TEFb, in turn, phosphorylates the C-terminal domain of RNA Polymerase II (Pol II), a critical step for releasing it from promoter-proximal pausing and initiating productive transcriptional elongation.
By occupying the acetyl-lysine binding pockets of BET proteins, this compound prevents their association with chromatin. This displacement leads to a reduction in the recruitment of P-TEFb to gene promoters and enhancers, resulting in decreased Pol II phosphorylation and a subsequent stall in transcriptional elongation. The consequence is a widespread downregulation of genes that are highly dependent on BET protein activity for their expression, including many key oncogenes and pro-inflammatory cytokines.
Signaling Pathway of this compound-Mediated Transcriptional Repression
Caption: Mechanism of this compound-induced transcriptional repression.
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data regarding this compound's inhibitory activity and its effects on cellular processes.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Bromodomain | IC50 (μM) |
| CECR2 | 0.017[1] |
| BRD9 | 0.122[1] |
| BRD4 | 0.29[1] |
| BRD2 | 0.41[1] |
Table 2: Cellular Effects of this compound in Leukemic Cell Lines
| Cell Line | Assay | Effect | Concentration | Reference |
| K562, MV4;11 | Proliferation | Strong anti-proliferative activity | Not specified | Picaud et al., 2016 |
| K562, MV4;11 | Gene Expression | "BET inhibitor signature" | Not specified | Picaud et al., 2016 |
| K562 | Gene Expression | Downregulation of GATA1, FOXA3 | Not specified | Picaud et al., 2016 |
| MV4;11 | Gene Expression | Downregulation of HOXA5 | Not specified | Picaud et al., 2016 |
Table 3: Effect of this compound on HIV-1 Latency Reactivation
| Cell Line Model | Assay | Effect | Concentration | Reference |
| J-Lat C11 cells | GFP expression | Increased GFP-positive cells | 2.5 µM | [3] |
| J-Lat C11 cells | Synergism w/ Prostratin | Synergistic reactivation | 0.25 µM | Not specified |
| J-Lat C11 cells | Synergism w/ TNF-α | Synergistic reactivation | 0.25 µM | Not specified |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on gene transcription.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This protocol is designed to identify the genome-wide binding sites of BET proteins (e.g., BRD4) and assess how this compound treatment affects this binding.
Experimental Workflow:
Caption: Workflow for a ChIP-seq experiment.
Methodology:
-
Cell Culture and Treatment: Culture cells (e.g., MV4;11 leukemia cells) to a density of ~1x107 cells per condition. Treat one set of cells with this compound (e.g., 1 µM for 6 hours) and another with vehicle (DMSO) as a control.
-
Cross-linking: Add formaldehyde to a final concentration of 1% to the cell culture medium and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine to a final concentration of 125 mM.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to isolate nuclei. Resuspend the nuclear pellet in a suitable lysis buffer and sonicate to shear the chromatin to an average fragment size of 200-500 bp.
-
Immunoprecipitation: Pre-clear the chromatin lysate with protein A/G beads. Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific for the protein of interest (e.g., anti-BRD4). Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washes and Elution: Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding. Elute the protein-DNA complexes from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by incubating the eluted samples at 65°C overnight. Treat with RNase A and Proteinase K to remove RNA and protein, respectively. Purify the DNA using a PCR purification kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified ChIP DNA according to the manufacturer's protocol (e.g., Illumina TruSeq). Perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome. Use a peak-calling algorithm (e.g., MACS2) to identify regions of protein binding. Perform differential binding analysis to identify regions where BRD4 binding is significantly altered by this compound treatment.
Fluorescence Recovery After Photobleaching (FRAP)
FRAP is used to measure the mobility of fluorescently tagged proteins in living cells and can demonstrate the displacement of BET proteins from chromatin by this compound.
Methodology:
-
Cell Transfection: Plate cells (e.g., U2OS) on glass-bottom dishes. Transfect the cells with a plasmid encoding a fluorescently tagged bromodomain-containing protein (e.g., GFP-BRD4).
-
Cell Treatment: After 24-48 hours, treat the cells with this compound (e.g., 1 µM) or vehicle (DMSO) for a specified time (e.g., 1 hour).
-
Image Acquisition Setup: Place the dish on the stage of a confocal microscope equipped for live-cell imaging. Identify a cell expressing the GFP-fusion protein.
-
Pre-bleach Imaging: Acquire a few images of the region of interest (ROI) within the nucleus at low laser power to establish the baseline fluorescence.
-
Photobleaching: Use a high-intensity laser to photobleach the fluorescent proteins within the defined ROI.
-
Post-bleach Imaging: Immediately after bleaching, acquire a time-lapse series of images at low laser power to monitor the recovery of fluorescence in the bleached ROI as unbleached GFP-BRD4 molecules move into the area.
-
Data Analysis: Measure the fluorescence intensity in the bleached region over time. Normalize the data to account for photobleaching during image acquisition. Fit the recovery curve to a mathematical model to determine the mobile fraction and the half-time of recovery (t1/2). A faster recovery and a larger mobile fraction upon this compound treatment indicate displacement of GFP-BRD4 from less mobile, chromatin-bound states.
HIV-1 Latency Reactivation Assay
This assay quantifies the ability of this compound to reactivate transcription from the latent HIV-1 long terminal repeat (LTR).
Methodology:
-
Cell Culture: Culture a latently infected T-cell line, such as the J-Lat C11 clone, which contains a latent HIV-1 provirus with a GFP reporter gene under the control of the HIV-1 LTR.
-
Compound Treatment: Seed the J-Lat C11 cells in a 96-well plate. Treat the cells with a dose range of this compound or with a combination of this compound and other latency-reversing agents (e.g., prostratin, TNF-α). Include a vehicle (DMSO) control.
-
Incubation: Incubate the cells for 48-72 hours.
-
Flow Cytometry Analysis: Harvest the cells and analyze the percentage of GFP-positive cells by flow cytometry. An increase in the percentage of GFP-positive cells indicates reactivation of the HIV-1 LTR.
-
(Optional) Quantitative PCR (qPCR) for Viral RNA: To confirm viral transcription, isolate total RNA from the treated cells. Perform reverse transcription followed by qPCR using primers specific for HIV-1 transcripts (e.g., gag). An increase in viral RNA levels corresponds to latency reversal.
Conclusion
This compound is a valuable chemical probe for studying the role of bromodomains in gene regulation. Its potent inhibition of the BET family of proteins provides a powerful tool for dissecting the downstream consequences of disrupting epigenetic reading mechanisms. The data and protocols presented in this guide offer a comprehensive resource for researchers investigating the therapeutic potential of targeting bromodomains in various diseases, including cancer and HIV-1 latency. Further studies employing these and other advanced techniques will continue to illuminate the complex interplay between epigenetic regulation and gene transcription, paving the way for the development of novel therapeutic strategies.
References
- 1. Promiscuous targeting of bromodomains by this compound identifies BET proteins as master regulators of primary transcription response in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Promiscuous targeting of bromodomains by this compound identifies BET proteins as master regulators of primary transcription response in leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Methodological & Application
Bromosporine Protocol for In Vitro Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromosporine is a potent, broad-spectrum inhibitor of bromodomains (BRDs), which are epigenetic "reader" domains that recognize acetylated lysine residues on histones and other proteins.[1][2] By targeting these interactions, this compound effectively modulates gene expression, making it a valuable tool for studying the role of bromodomain-containing proteins in various biological processes, particularly in cancer biology.[2][3] This document provides detailed protocols for the in vitro use of this compound in cell culture, including methods for assessing its effects on cell proliferation, the cell cycle, and apoptosis, as well as its impact on relevant signaling pathways.
Mechanism of Action
This compound functions by competitively binding to the acetyl-lysine binding pockets of bromodomains, with particularly high affinity for the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, and BRD4.[4] These proteins are critical regulators of gene transcription.[5][6] By displacing BET proteins from chromatin, this compound prevents the recruitment of the transcriptional machinery necessary for the expression of key oncogenes, such as c-Myc.[5] This disruption of transcription leads to cell cycle arrest and induction of apoptosis in susceptible cancer cell lines.[2][5]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (µM) |
| CECR2 | 0.017[1] |
| BRD9 | 0.122[1] |
| BRD4 | 0.29[1] |
| BRD2 | 0.41[1] |
| PCAF | 2.1[7] |
Table 2: Cellular Activity of this compound in Selected Assays
| Cell Line | Assay | Concentration | Observed Effect |
| HeLa | Cytotoxicity | 18 µM | Moderate cytotoxicity[8] |
| MV4;11 (Leukemia) | Cell Cycle | Various | Potent G1 arrest[1] |
| K562 (Leukemia) | Cell Proliferation | Various | Antiproliferative activity[2] |
| Colorectal Cancer Cells | Cell Growth (with 5-FU) | 0-1000 nM | Synergistic inhibition of cell growth[6] |
| Latent HIV-1 J-Lat clone C11 | HIV-1 Replication | 2.5 µM | Activation of HIV-1 replication[6] |
| Primary CD4+ T cells | Cytotoxicity | 1-50 µM | No marked toxicity[7] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
This compound is typically supplied as a lyophilized powder. To prepare a 10 mM stock solution, reconstitute 5 mg of this compound powder in 1.23 ml of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 3 months.
Cell Proliferation Assay (BrdU Incorporation)
This protocol is adapted from standard BrdU assay protocols and can be used to assess the anti-proliferative effects of this compound.
Materials:
-
Cells of interest (e.g., MV4;11 leukemia cells)
-
Complete cell culture medium
-
96-well clear-bottom black plates, tissue culture treated
-
This compound stock solution
-
BrdU (5-bromo-2'-deoxyuridine) labeling solution (10 µM)
-
Fixing/denaturing solution
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 2 x 10⁵ cells per well in 100 µl of complete culture medium.[1]
-
Allow cells to adhere and recover for 2-4 hours.[1]
-
Prepare serial dilutions of this compound in complete culture medium. Add 100 µl of the diluted this compound solutions to the respective wells. Include a DMSO vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add 20 µl of 10 µM BrdU labeling solution to each well and incubate for an additional 2-4 hours.
-
Centrifuge the plate and carefully remove the medium.
-
Fix and denature the cells by adding 200 µl of fixing/denaturing solution to each well and incubate for 30 minutes at room temperature.
-
Remove the solution and wash the wells three times with PBS.
-
Add 100 µl of diluted anti-BrdU antibody to each well and incubate for 1 hour at room temperature.
-
Wash the wells three times with PBS.
-
Add 100 µl of diluted HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the wells three times with PBS.
-
Add 100 µl of TMB substrate and incubate until a color change is observed.
-
Add 100 µl of stop solution to each well.
-
Measure the absorbance at 450 nm using a plate reader.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol allows for the analysis of cell cycle distribution following this compound treatment.
Materials:
-
Cells of interest
-
6-well plates
-
This compound stock solution
-
PBS
-
70% ethanol, ice-cold
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1.0 µM) or a DMSO vehicle control for 24-48 hours.[1]
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells once with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 1 ml of ice-cold 70% ethanol and incubate for at least 30 minutes on ice.
-
Centrifuge the fixed cells and wash once with PBS.
-
Resuspend the cell pellet in 500 µl of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution by flow cytometry.
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Annexin V binding buffer
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for the desired time.
-
Harvest both adherent and floating cells and collect by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µl of Annexin V binding buffer.
-
Add 5 µl of Annexin V-FITC and 5 µl of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µl of Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot for c-Myc Downregulation
This protocol is to assess the effect of this compound on the expression of the oncoprotein c-Myc.
Materials:
-
Cells of interest
-
6-well plates
-
This compound stock solution
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against c-Myc
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Protocol:
-
Seed cells and treat with this compound as described in previous protocols.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-c-Myc antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the primary antibody for the loading control.
-
Repeat washes and incubation with the appropriate secondary antibody.
-
Visualize the protein bands using an ECL detection reagent and an imaging system.
Visualizations
Caption: this compound inhibits BET proteins, preventing their interaction with acetylated histones and the recruitment of transcriptional machinery, which in turn downregulates oncogene transcription, leading to cell cycle arrest and apoptosis.
Caption: A typical experimental workflow for evaluating the in vitro effects of this compound on cancer cells, from cell culture and treatment to various cellular and molecular assays, culminating in data analysis.
References
- 1. Promiscuous targeting of bromodomains by this compound identifies BET proteins as master regulators of primary transcription response in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinase and BET Inhibitors Together Clamp Inhibition of PI3K Signaling and Overcome Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. BET inhibitor - Wikipedia [en.wikipedia.org]
- 5. What are BET inhibitors and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound (BSP) | Structural Genomics Consortium [thesgc.org]
Application Notes and Protocols for Bromosporine in Acute Myeloid Leukemia (AML) Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromosporine is a potent, broad-spectrum inhibitor of bromodomains, with particularly high affinity for the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4).[1][2] In the context of acute myeloid leukemia (AML), BET proteins, especially BRD4, are critical regulators of oncogenic transcription programs. BRD4 plays a key role in the expression of pivotal oncogenes such as MYC and anti-apoptotic factors like BCL2.[3] By competitively binding to the acetyl-lysine recognition pockets of bromodomains, this compound displaces these proteins from chromatin, leading to the transcriptional downregulation of their target genes. This disruption of oncogenic signaling pathways results in anti-proliferative effects, cell cycle arrest, and induction of apoptosis in AML cell lines, making this compound a valuable tool for preclinical research and drug development in hematological malignancies.[1][4]
Data Presentation
Table 1: In Vitro Efficacy of this compound and Mechanistically-Related BET Inhibitors in AML Cell Lines
| Compound | Cell Line | Assay | Endpoint | IC50 / Effect | Reference |
| This compound | MV4;11 | Proliferation | IC50 | Nanomolar range | [1] |
| This compound | KASUMI-1 | Proliferation | IC50 | Nanomolar range | [1] |
| This compound | K562 | Proliferation | IC50 | Less sensitive | [1] |
| JQ1 | Primary AML cells | Proliferation | IC50 | 20 - 450 nM | [5] |
| dBET1 | Kasumi-1 | Proliferation | IC50 | 0.1483 µM | |
| dBET1 | NB4 | Proliferation | IC50 | 0.3357 µM | |
| dBET1 | THP-1 | Proliferation | IC50 | 0.3551 µM | |
| dBET1 | MV4-11 | Proliferation | IC50 | 0.2748 µM |
Table 2: Cellular Effects of this compound and Related BET Inhibitors in AML Cell Lines
| Compound | Cell Line | Effect | Quantitative Data | Reference |
| This compound | MV4;11 | Cell Cycle Arrest | G1 arrest, reduced S-phase | [1] |
| dBET1 | NB4, Kasumi-1, THP-1, MV4-11 | Apoptosis (24h) | Dose-dependent increase in Annexin V positive cells | |
| JQ1 | Primary AML cells | Apoptosis (48h) | Dose-dependent increase in apoptotic cells | [5] |
| This compound | MV4;11, KASUMI-1 | Clonogenic Growth | Inhibition at 500 nM, severe inhibition at 1 µM | [1] |
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound in AML cells.
Caption: General experimental workflow for studying this compound in AML.
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is adapted from established methods for assessing cell viability.[1]
Materials:
-
AML cell lines (e.g., MV4;11, KASUMI-1)
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
96-well plates
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Seed AML cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete medium.
-
Prepare serial dilutions of this compound in complete medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle control after subtracting the background absorbance.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is based on standard flow cytometry methods for detecting apoptosis.
Materials:
-
AML cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed AML cells in 6-well plates at an appropriate density and allow them to adhere or stabilize overnight.
-
Treat cells with various concentrations of this compound or vehicle control (DMSO) for 24-48 hours.
-
Harvest the cells by centrifugation and wash twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol outlines a standard method for analyzing cell cycle distribution.[4]
Materials:
-
AML cell lines
-
This compound
-
6-well plates
-
Cold 70% ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed AML cells in 6-well plates and treat with this compound or vehicle control for 48 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS and resuspend in PBS containing RNase A (100 µg/mL).
-
Incubate at 37°C for 30 minutes.
-
Add PI to a final concentration of 50 µg/mL.
-
Analyze the DNA content by flow cytometry. Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of c-MYC and BCL2
This is a generalized protocol; specific antibody concentrations and incubation times may require optimization.
Materials:
-
AML cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-c-MYC, anti-BCL2, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat AML cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. (Typical dilutions: 1:1000 for c-MYC and BCL2, 1:5000 for GAPDH).
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Clonogenic Assay (Methylcellulose)
This protocol is for assessing the long-term proliferative capacity of single cells.[1][4]
Materials:
-
AML cell lines
-
This compound
-
Methylcellulose-based medium (e.g., MethoCult™)
-
Complete RPMI-1640 medium
-
35 mm culture dishes
Procedure:
-
Prepare a single-cell suspension of AML cells.
-
Mix the cells with the methylcellulose medium containing different concentrations of this compound or vehicle control.
-
Plate 1 x 10^3 to 5 x 10^3 cells per 35 mm dish in duplicate.
-
Incubate the dishes at 37°C in a humidified incubator with 5% CO2 for 10-14 days.
-
Count the number of colonies (defined as aggregates of >50 cells) under an inverted microscope.
-
Calculate the colony-forming efficiency as a percentage of the vehicle control.
References
- 1. Promiscuous targeting of bromodomains by this compound identifies BET proteins as master regulators of primary transcription response in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Small-molecule inhibition of BRD4 as a new potent approach to eliminate leukemic stem- and progenitor cells in acute myeloid leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pathology & Oncology Research | A Novel BRD Family PROTAC Inhibitor dBET1 Exerts Great Anti-Cancer Effects by Targeting c-MYC in Acute Myeloid Leukemia Cells [por-journal.com]
Bromosporine in Colorectal Cancer Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Bromosporine, a potent BET (Bromodomain and Extra-Terminal) inhibitor, in the treatment of colorectal cancer (CRC) xenograft models. The data presented herein demonstrates the synergistic anti-tumor activity of this compound when used in combination with the standard chemotherapeutic agent, 5-Fluorouracil (5-FU). Detailed protocols for key experiments are provided to facilitate the replication and further investigation of these findings.
Introduction
This compound is an innovative small molecule that targets the BET family of proteins, particularly BRD4, which are critical regulators of gene transcription.[1][2] In colorectal cancer, aberrant BET protein activity is often associated with the expression of oncogenes such as c-Myc. By inhibiting BRD4, this compound effectively downregulates the transcription of key proteins involved in cell proliferation and survival, leading to cell cycle arrest and apoptosis.[3][4] This document outlines the application of this compound as a potential therapeutic agent for CRC, with a focus on its enhanced efficacy in combination with 5-FU in a xenograft mouse model.[1][2]
Key Findings
-
Synergistic Anti-Tumor Effect: this compound exhibits a significant synergistic effect with 5-FU in inhibiting the growth of colorectal cancer cells both in vitro and in vivo.[1][2]
-
Mechanism of Action: this compound induces cell cycle arrest at the G0/G1 phase and promotes apoptosis in CRC cells.[1][2] This is achieved through the inhibition of BRD4, leading to the downregulation of c-Myc and the cleavage of PARP and caspases 3 and 9.
-
Overcoming Drug Resistance: The combination of this compound and 5-FU has been shown to be effective in 5-FU-resistant CRC cells, suggesting a potential strategy to overcome chemotherapy resistance.[2]
Data Presentation
In Vitro Efficacy of this compound in Colorectal Cancer Cell Lines
| Cell Line | Treatment | IC50 | Notes |
| HCT116 | This compound | Not explicitly reported | Synergistically inhibits cell growth with 5-FU. |
| HT29 | This compound | Not explicitly reported | Used in combination studies with 5-FU.[2] |
Note: Specific IC50 values for this compound alone in HCT116 and HT29 cells were not available in the reviewed literature. The primary focus of the key study was the synergistic effect with 5-FU.
In Vivo Anti-Tumor Activity of this compound and 5-FU Combination in a HCT116 Xenograft Model
| Treatment Group | Dosage | Tumor Growth Inhibition |
| Control (Vehicle) | - | Baseline |
| This compound | 100 mg/kg, i.p., daily | Moderate inhibition |
| 5-Fluorouracil (5-FU) | Not specified | Moderate inhibition |
| This compound + 5-FU | 100 mg/kg this compound, i.p., daily | Significant synergistic inhibition of tumor growth compared to single-agent treatments.[1] |
Note: The study by Cheng et al. (2020) demonstrated a significant difference in tumor volume and weight between the combination therapy group and the monotherapy/control groups. Specific percentage of inhibition was not detailed.
Signaling Pathway
The proposed signaling pathway for this compound's action in colorectal cancer cells is depicted below. This compound inhibits BRD4, which in turn downregulates the expression of the oncogene c-Myc. This leads to cell cycle arrest and the activation of the intrinsic apoptotic pathway, evidenced by the cleavage of caspase-9, caspase-3, and PARP.
Caption: this compound signaling pathway in colorectal cancer cells.
Experimental Protocols
Colorectal Cancer Xenograft Model
This protocol describes the establishment of a subcutaneous xenograft model using the HCT116 human colorectal cancer cell line.
Caption: Experimental workflow for the colorectal cancer xenograft model.
Materials:
-
HCT116 human colorectal cancer cell line
-
McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
4-6 week old male BALB/c nude mice
-
Syringes and needles (27-gauge)
-
Calipers
Procedure:
-
Cell Culture: Culture HCT116 cells in McCoy's 5A medium at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Preparation: When cells reach 80-90% confluency, detach them using Trypsin-EDTA. Wash the cells with PBS and resuspend in serum-free medium or PBS. A 1:1 mixture with Matrigel can enhance tumor take rate. Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion.
-
Subcutaneous Injection: Adjust the cell concentration to 1 x 10^7 cells/mL. Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure the tumor volume every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups.
-
Control Group: Administer the vehicle used for drug formulation (e.g., DMSO, saline).
-
This compound Group: Administer this compound at 100 mg/kg via intraperitoneal (i.p.) injection daily.
-
5-FU Group: Administer 5-FU at the desired concentration and schedule.
-
Combination Group: Administer both this compound and 5-FU as per the individual group schedules.
-
-
Data Collection: Continue to monitor tumor volume and body weight throughout the treatment period. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting, immunohistochemistry).
Western Blot Analysis
This protocol outlines the procedure for detecting changes in protein expression in CRC cells following this compound treatment.
Materials:
-
Treated and untreated CRC cell lysates or tumor homogenates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BRD4, anti-c-Myc, anti-PARP, anti-caspase-3, anti-caspase-9, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: Lyse cells or homogenized tumor tissue in RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 7.
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Use a loading control like GAPDH to ensure equal protein loading.
Conclusion
This compound, particularly in combination with 5-FU, presents a promising therapeutic strategy for colorectal cancer. The synergistic inhibition of tumor growth in xenograft models, coupled with a clear mechanism of action involving BRD4 inhibition, cell cycle arrest, and apoptosis, warrants further investigation and development. The protocols provided herein offer a foundation for researchers to explore the full potential of this compound in the treatment of colorectal cancer.
References
- 1. BET inhibitor this compound enhances 5-FU effect in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of apoptosis and cell cycle arrest in colorectal cancer cells by novel anticancer metabolites of Streptomyces sp. 801 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bromosporine and 5-Fluorouracil Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the investigation of the synergistic anti-cancer effects of Bromosporine and 5-Fluorouracil (5-FU) combination therapy, with a focus on colorectal cancer. The information compiled is based on existing literature regarding the individual agents and their combined use, as well as analogous studies involving other BET (Bromodomain and Extra-Terminal domain) inhibitors in combination with 5-FU.
Introduction
5-Fluorouracil (5-FU) is a cornerstone of chemotherapy for various solid tumors, including colorectal cancer. Its mechanism of action primarily involves the inhibition of thymidylate synthase and the misincorporation of its metabolites into DNA and RNA, leading to cell death.[1][2][3][4] this compound is a broad-spectrum inhibitor of bromodomains, with potent activity against the BET family of proteins (BRD2, BRD3, BRD4, and BRDT).[5][6] These proteins are epigenetic "readers" that play a crucial role in the transcriptional regulation of oncogenes such as c-MYC. By inhibiting BET proteins, this compound can downregulate the expression of key drivers of cancer cell proliferation and survival.[6][7]
Preclinical studies have demonstrated a synergistic effect when combining this compound with 5-FU in colorectal cancer models. This combination has been shown to enhance the inhibition of cell viability, induce apoptosis, and cause cell cycle arrest more effectively than either agent alone.[8] Furthermore, the combination has shown superior anti-tumor activity in in vivo xenograft models.[8] These findings suggest that the epigenetic modulation by this compound can sensitize cancer cells to the cytotoxic effects of 5-FU, offering a promising therapeutic strategy.
Mechanism of Action and Synergy
The synergistic interaction between this compound and 5-FU is thought to arise from their complementary mechanisms of action.
-
5-Fluorouracil: Primarily induces DNA damage and disrupts RNA synthesis, leading to cell cycle arrest and apoptosis.[1][2][3]
-
This compound: As a BET inhibitor, it modulates the expression of genes involved in cell cycle progression, apoptosis, and drug resistance. By downregulating oncogenic transcription factors like c-MYC, this compound can lower the threshold for apoptosis and prevent the adaptive resistance mechanisms that cancer cells often develop in response to chemotherapy.
The combination of these two agents can therefore attack cancer cells on multiple fronts, leading to a more profound and durable anti-tumor response.
Quantitative Data Summary
While specific quantitative data for the this compound and 5-FU combination is not publicly available in detail, the following tables provide representative data from studies on the combination of other BET inhibitors (e.g., JQ1) with 5-FU in colorectal cancer cell lines. This data illustrates the expected synergistic effects.
Table 1: In Vitro Cell Viability (IC50 Values)
| Cell Line | Drug | IC50 (µM) |
| HCT116 | 5-Fluorouracil | ~5-15 |
| This compound (as a BETi) | ~0.5-2 | |
| Combination (Representative) | Synergistically lower than individual agents | |
| HT29 | 5-Fluorouracil | ~10-30 |
| This compound (as a BETi) | ~0.5-2 | |
| Combination (Representative) | Synergistically lower than individual agents |
Table 2: Apoptosis Induction (Percentage of Apoptotic Cells)
| Cell Line | Treatment | Apoptosis Rate (%) |
| HCT116 | Control | ~5 |
| 5-Fluorouracil | ~15-25 | |
| This compound (as a BETi) | ~10-20 | |
| Combination | ~30-50+ |
Table 3: Cell Cycle Analysis (Percentage of Cells in G1 Phase)
| Cell Line | Treatment | G1 Phase Population (%) |
| HCT116 | Control | ~40-50 |
| 5-Fluorouracil | ~50-60 | |
| This compound (as a BETi) | ~55-65 | |
| Combination | ~70-80+ |
Table 4: In Vivo Tumor Growth Inhibition (Xenograft Model)
| Treatment Group | Tumor Growth Inhibition (%) |
| Vehicle Control | 0 |
| 5-Fluorouracil | ~30-40 |
| This compound (as a BETi) | ~20-30 |
| Combination | ~60-80+ |
Experimental Protocols
In Vitro Assays
1. Cell Culture
-
Cell Lines: HCT116, HT29 (human colorectal carcinoma) or other relevant cancer cell lines.
-
Culture Medium: McCoy's 5A or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
2. Cell Viability Assay (MTT or similar)
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound, 5-FU, or the combination of both at a fixed ratio. Include a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each treatment. The synergistic effect can be quantified using the Combination Index (CI) method of Chou-Talalay, where CI < 1 indicates synergy.
3. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Procedure:
-
Seed cells in a 6-well plate and treat with this compound, 5-FU, or the combination for 48 hours.
-
Harvest the cells (including floating cells in the supernatant) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
4. Cell Cycle Analysis
-
Procedure:
-
Seed cells and treat as described for the apoptosis assay.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a solution containing RNase A and Propidium Iodide.
-
Incubate for 30 minutes at 37°C.
-
Analyze the DNA content by flow cytometry.
-
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vivo Xenograft Model
-
Animal Model: Athymic nude mice (4-6 weeks old).
-
Cell Inoculation: Subcutaneously inject 1-5 x 10⁶ colorectal cancer cells (e.g., HCT116) in a mixture of media and Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers (Volume = 0.5 x Length x Width²).
-
Treatment Protocol:
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (n=5-10 per group):
-
Vehicle Control
-
This compound (e.g., 100 mg/kg, intraperitoneal injection, daily)
-
5-Fluorouracil (e.g., 25-50 mg/kg, intraperitoneal injection, every other day or twice weekly)
-
This compound + 5-Fluorouracil (at the same doses and schedules)
-
-
Administer the treatments for a predefined period (e.g., 2-3 weeks).
-
Monitor tumor volume and body weight regularly.
-
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the different treatment groups.
Visualizations
Caption: Signaling pathways of this compound and 5-FU leading to synergistic anti-tumor effects.
Caption: Workflow for in vitro and in vivo evaluation of this compound and 5-FU combination therapy.
References
- 1. BET inhibitors potentiate chemotherapy and killing of SPOP-mutant colon cancer cells via induction of DR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic antitumor effect of 5-fluorouracil with the novel LSD1 inhibitor ZY0511 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic combination of PMBA and 5-fluorouracil (5-FU) in targeting mutant KRAS in 2D and 3D colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. BET inhibitors reduce cell size and induce reversible cell cycle arrest in AML. | Vanderbilt University Medical Center [medsites.vumc.org]
- 6. in vitro synergistic antitumor activity of a combination of 5-fluorouracil and irinotecan in human colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Signaling Pathways Involved in 5-FU Drug Resistance in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In silico and in vitro analysis of potential drug candidates that bind with BET family proteins in colorectal cancer cells - American Chemical Society [acs.digitellinc.com]
Application Notes and Protocols for Performing an Apoptosis Assay with Bromosporine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for performing an apoptosis assay in cancer cell lines treated with Bromosporine, a potent pan-bromodomain (BRD) inhibitor. This compound has been shown to induce apoptosis in various cancer models by modulating the transcription of key apoptosis-regulating genes. These protocols cover the detection of apoptosis by Annexin V and Propidium Iodide staining followed by flow cytometry, as well as the analysis of apoptosis-related protein expression by Western blotting. Furthermore, a proposed signaling pathway for this compound-induced apoptosis is presented, highlighting the role of FOSL1 suppression.
Introduction
This compound is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins, as well as other bromodomain-containing proteins.[1] BET proteins are epigenetic readers that play a crucial role in the regulation of gene transcription.[2] By inhibiting these proteins, this compound can alter the expression of genes involved in cell proliferation, survival, and apoptosis.[1] Several studies have demonstrated that BET inhibitors, including this compound, can induce apoptosis in cancer cells, making them promising therapeutic agents.[3][4]
The induction of apoptosis by BET inhibitors can occur through various mechanisms, including the downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic proteins.[2] A key transcription factor implicated in the pro-apoptotic effects of BET inhibitors is FOS-like antigen 1 (FOSL1).[3][5] Suppression of FOSL1 by BET inhibitors has been shown to drive apoptosis in a MYC-independent manner in certain cancer types.[3][5] This document outlines detailed methods to quantify and characterize apoptosis induced by this compound treatment.
Data Presentation
The following tables summarize hypothetical quantitative data based on expected outcomes from the described protocols. These tables are for illustrative purposes to guide data presentation.
Table 1: Dose-Dependent Effect of this compound on Apoptosis in Cancer Cells
| This compound Conc. (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Total Apoptotic Cells |
| 0 (Vehicle) | 2.5 ± 0.5 | 1.2 ± 0.3 | 3.7 ± 0.8 |
| 0.1 | 8.7 ± 1.2 | 3.1 ± 0.6 | 11.8 ± 1.8 |
| 0.5 | 25.4 ± 2.1 | 10.2 ± 1.5 | 35.6 ± 3.6 |
| 1.0 | 42.1 ± 3.5 | 18.9 ± 2.0 | 61.0 ± 5.5 |
| 5.0 | 55.8 ± 4.2 | 25.3 ± 2.8 | 81.1 ± 7.0 |
Data are represented as mean ± standard deviation from three independent experiments.
Table 2: Quantitative Western Blot Analysis of Apoptosis-Related Proteins after this compound Treatment (1 µM for 48h)
| Protein | Relative Expression (Normalized to Loading Control) | Fold Change vs. Vehicle |
| Anti-Apoptotic | ||
| Bcl-2 | 0.45 ± 0.08 | ↓ 2.2-fold |
| Bcl-xL | 0.62 ± 0.11 | ↓ 1.6-fold |
| Pro-Apoptotic | ||
| Bax | 1.85 ± 0.25 | ↑ 1.9-fold |
| Bak | 1.63 ± 0.21 | ↑ 1.6-fold |
| Executioner Caspases & Substrate | ||
| Cleaved Caspase-3 | 3.12 ± 0.45 | ↑ 3.1-fold |
| Cleaved PARP | 4.51 ± 0.62 | ↑ 4.5-fold |
| Transcription Factor | ||
| FOSL1 | 0.31 ± 0.07 | ↓ 3.2-fold |
Data are represented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Quantification of Apoptosis by Annexin V and Propidium Iodide (PI) Staining using Flow Cytometry
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate Buffered Saline (PBS), cold
-
Annexin V-FITC Apoptosis Detection Kit (or similar, containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1.0, 5.0 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
-
Cell Harvesting:
-
For adherent cells, carefully collect the culture medium (which contains detached apoptotic cells). Wash the adherent cells once with PBS and detach them using a gentle cell scraper or trypsin. Combine the detached cells with the collected medium.
-
For suspension cells, collect the cells by centrifugation.
-
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
-
Set up appropriate compensation controls for FITC and PI.
-
Gate on the cell population based on forward and side scatter to exclude debris.
-
Analyze the fluorescence of the stained cells. Viable cells will be Annexin V- and PI-negative. Early apoptotic cells will be Annexin V-positive and PI-negative. Late apoptotic or necrotic cells will be both Annexin V- and PI-positive.
-
Protocol 2: Analysis of Apoptosis-Related Protein Expression by Western Blotting
This protocol is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against FOSL1, Bcl-2, Bcl-xL, Bax, Bak, cleaved Caspase-3, cleaved PARP, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Lyse the cell pellets in ice-cold RIPA buffer. Incubate on ice for 30 minutes with periodic vortexing.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the protein bands using appropriate software and normalize the expression of the target proteins to the loading control.
-
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for apoptosis assay with this compound.
References
- 1. Promiscuous targeting of bromodomains by this compound identifies BET proteins as master regulators of primary transcription response in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of programmed cell death by Brd4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BET inhibitors induce apoptosis through a MYC independent mechanism and synergise with CDK inhibitors to kill osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BET and HDAC inhibitors induce similar genes and biological effects and synergize to kill in Myc-induced murine lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.sahmri.org.au [research.sahmri.org.au]
Application Note: Inducing Cell Cycle Arrest with Bromosporine
Audience: Researchers, scientists, and drug development professionals.
Introduction Bromosporine is a potent, broad-spectrum chemical probe that acts as a pan-bromodomain inhibitor.[1][2][3] It primarily targets the Bromodomain and Extra-Terminal (BET) family of proteins—BRD2, BRD3, BRD4, and BRDT—which are epigenetic "readers" that recognize acetylated lysine residues on histones.[2][4] By competitively binding to the acetyl-lysine binding pockets of these proteins, this compound displaces them from chromatin, thereby disrupting the transcriptional regulation of key downstream target genes.[1][5] Inhibition of BRD4, in particular, leads to the downregulation of critical oncogenes like MYC, resulting in potent anti-proliferative effects and inducing cell cycle arrest, typically at the G1 phase, in various cancer cell lines.[1][5][6]
Mechanism of Action The primary mechanism by which this compound induces cell cycle arrest is through the inhibition of BET protein function, which sets off a cascade of events impacting core cell cycle machinery.
-
BET Protein Inhibition : this compound occupies the acetyl-lysine binding pocket of BRD4, preventing its association with acetylated histones at gene promoters and enhancers.[1][5]
-
Transcriptional Repression : The displacement of BRD4 from chromatin leads to the transcriptional downregulation of key proliferation-associated genes, most notably the MYC oncogene.[1]
-
Disruption of G1/S Transition : Reduced levels of MYC protein cause a decrease in the expression of crucial G1 phase proteins like Cyclin D1 and its partner cyclin-dependent kinases (CDK4/6).[5][7] This is often accompanied by an upregulation of CDK inhibitors, such as p21.
-
pRb-E2F Pathway Activation : The decrease in Cyclin D1-CDK4/6 activity prevents the hyper-phosphorylation of the Retinoblastoma tumor suppressor protein (pRb).[7][8]
-
G1 Arrest : Hypophosphorylated pRb remains bound to the E2F transcription factor, actively repressing it.[8][9] This prevents the transcription of genes essential for entry into the S phase, effectively halting the cell cycle in the G1 phase.[5][10]
Effective Concentrations for Cell Cycle Arrest
The optimal concentration of this compound for inducing cell cycle arrest is cell-line dependent. Below is a summary of effective concentrations reported in the literature. Researchers should perform a dose-response experiment to determine the optimal concentration for their specific cell model.
| Cell Line | Concentration Range | Treatment Duration | Observed Effect | Reference |
| MV4;11 (AML) | 0.1 µM - 10 µM | 48 hours | Potent G1 arrest with a reduced S-phase population. | [1] |
| AML Cells | 0.1 µM - 1.0 µM | 6 - 10 days | Dose-dependent inhibition of cell proliferation. | [6] |
| Colorectal Cancer (CRC) Cells | 100 nM - 1000 nM | 72 hours | Synergistic growth inhibition when combined with 5-FU. | [6] |
| CRC Cells | Various | 48 hours | Increased G1 phase arrest when combined with 5-FU. | [6] |
Experimental Protocols
Protocol 1: Reconstitution and Storage of this compound
-
Reconstitution : this compound is typically supplied as a lyophilized powder.[2] To create a high-concentration stock solution (e.g., 10 mM), reconstitute the powder in sterile DMSO.[2] For example, to make a 10 mM stock from 5 mg of powder (MW: 404.4 g/mol ), add 1.23 mL of DMSO.[2]
-
Storage : Store the lyophilized powder at -20°C, desiccated, for up to 24 months.[2] Once reconstituted, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[2] Store the DMSO stock solution at -20°C for up to 3 months or at -80°C for up to one year.[4]
Protocol 2: Cell Culture and Treatment
-
Cell Seeding : Plate cells in appropriate culture vessels and media. Allow cells to adhere and resume logarithmic growth (typically 18-24 hours). Seed at a density that prevents confluence for the duration of the experiment.
-
Preparation of Working Solution : Dilute the high-concentration this compound stock solution in complete culture medium to the desired final concentrations. Also, prepare a vehicle control medium containing the same final concentration of DMSO used for the highest this compound dose.
-
Treatment : Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation : Culture the cells for the desired period (e.g., 24, 48, or 72 hours) under standard culture conditions (e.g., 37°C, 5% CO₂).[1][6]
Protocol 3: Cell Cycle Analysis by Flow Cytometry
-
Cell Harvesting : Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine all cells from each sample and pellet by centrifugation (e.g., 300 x g for 5 minutes).
-
Washing : Resuspend the cell pellet in cold PBS, centrifuge again, and discard the supernatant.
-
Fixation : Resuspend the cell pellet by vortexing gently while adding 1 mL of ice-cold 70% ethanol dropwise to prevent clumping.[10] Incubate for at least 2 hours at 4°C (or overnight at -20°C) for fixation.
-
Staining : Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide, 50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Analysis : Incubate in the dark at room temperature for 30 minutes. Analyze the DNA content using a flow cytometer. Gate on single cells to exclude doublets and aggregates. Model the resulting DNA histograms to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[11][12]
Protocol 4: Western Blot Analysis of Cell Cycle Markers
-
Cell Lysis : After treatment, wash cells with cold PBS and lyse them in RIPA buffer (or other suitable lysis buffer) supplemented with protease and phosphatase inhibitors.
-
Quantification : Determine the protein concentration of each lysate using a standard assay (e.g., BCA or Bradford assay).
-
SDS-PAGE and Transfer : Normalize protein amounts, add Laemmli buffer, and heat samples. Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key targets to verify the mechanism include: BRD4, c-Myc, Cyclin D1, CDK4, Phospho-pRb (Ser807/811), total pRb, and p21.
-
Include a loading control antibody (e.g., GAPDH or β-actin).
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection : Wash the membrane again and visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities relative to the loading control.
Experimental Workflow Visualization
References
- 1. Promiscuous targeting of bromodomains by this compound identifies BET proteins as master regulators of primary transcription response in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. The Bromodomain Protein Brd4 Stimulates G1 Gene Transcription and Promotes Progression to S Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. Bromodomain inhibitor jq1 induces cell cycle arrest and apoptosis of glioma stem cells through the VEGF/PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Induced cell cycle arrest - Wikipedia [en.wikipedia.org]
Application Notes: Reactivating Latent HIV-1 with Bromosporine
Introduction
The persistence of latent HIV-1 reservoirs, primarily in resting CD4+ T cells, is the main obstacle to a cure for Acquired Immune Deficiency Syndrome (AIDS). Antiretroviral therapy (ART) can suppress viral replication to undetectable levels, but it does not eliminate these latent reservoirs. The "shock and kill" strategy aims to eradicate this reservoir by first reactivating the latent provirus ("shock") with Latency-Reversing Agents (LRAs), thereby exposing the infected cells to immune-mediated clearance or viral cytopathic effects ("kill"). Bromosporine, a novel pan-inhibitor of the Bromodomain and Extraterminal domain (BET) family of proteins, has emerged as a potent LRA.[1][2][3] These application notes provide a detailed methodology for using this compound to reactivate latent HIV-1 in both in vitro and ex vivo models.
Mechanism of Action
This compound functions by inhibiting BET proteins, such as BRD2 and BRD4, which are known to be endogenous negative regulators of HIV-1 transcription.[1][4] In latently infected cells, BRD4 competes with the viral trans-activator of transcription (Tat) protein for binding to the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb is a complex composed of Cyclin-Dependent Kinase 9 (CDK9) and Cyclin T1.[1] By binding to and inhibiting BRD4, this compound prevents this competition, increasing the available cellular pool of P-TEFb for Tat.[1] This leads to the phosphorylation of the T-loop of CDK9, which enzymatically activates the kinase.[1][2] The activated Tat/P-TEFb complex then hyperphosphorylates the C-terminal domain of RNA Polymerase II and negative elongation factors, leading to robust transcriptional elongation and reactivation of the latent HIV-1 provirus.[1]
Experimental Protocols & Data
Protocol 1: In Vitro Reactivation of Latent HIV-1 in Jurkat T-Cell Models
This protocol describes the reactivation of latent HIV-1 in the J-Lat C11 and A10.6 cell lines, which contain an integrated, latent HIV-1 provirus with a Green Fluorescent Protein (GFP) reporter gene. Reactivation is quantified by measuring GFP expression via flow cytometry.[1]
A. Experimental Workflow
B. Materials
-
J-Lat C11 or A10.6 cells
-
RPMI-1640 medium with 10% FBS
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
C. Procedure
-
Seed J-Lat cells in a 24-well plate at a density of 2 x 10^5 cells/mL.
-
Treat the cells with the desired concentrations of this compound (e.g., 0.1, 0.5, 1.0, 2.5 µM). Include a DMSO-treated well as a negative control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for the desired time (e.g., 24, 48, or 72 hours).
-
After incubation, transfer the cells to flow cytometry tubes.
-
Wash the cells once with PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 300-500 µL of PBS for analysis.
-
Acquire at least 10,000 events per sample on a flow cytometer.
-
Analyze the data using appropriate software to determine the percentage of GFP-positive cells.
D. Representative Data
Table 1: Dose-Dependent Reactivation of HIV-1 in C11 Cells by this compound
| This compound Conc. (µM) | % GFP-Positive Cells (at 72h) |
|---|---|
| 0 (DMSO) | ~1% |
| 0.1 | 6.88% |
| 2.5 | 87.7% |
Data summarized from Pan, H. et al., 2017.[1][5]
Table 2: Time-Dependent Reactivation in C11 Cells with 2.5 µM this compound
| Incubation Time (h) | % GFP-Positive Cells |
|---|---|
| 0 | ~1% |
| 24 | Increased |
| 48 | Further Increased |
| 72 | 85.6% |
Data shows a clear increase over time as described in Pan, H. et al., 2017.[1][5]
Protocol 2: Synergistic Reactivation with Other Latency-Reversing Agents
This protocol evaluates the synergistic effect of this compound when combined with other LRAs, such as the PKC agonist Prostratin or the cytokine TNF-α.
A. Procedure
-
Follow the procedure for the in vitro reactivation assay (Protocol 1).
-
Treat C11 cells with a low dose of this compound (e.g., 0.25 µM) alone, another LRA alone (e.g., 0.2 µM Prostratin or 10 ng/µL TNF-α), or a combination of both.
-
Incubate for 72 hours and analyze GFP expression by flow cytometry.
-
Synergy can be calculated using models such as the Bliss independence model.[1]
B. Representative Data
Table 3: Synergistic Reactivation in C11 Cells (72h)
| Treatment | Predicted % GFP+ | Observed % GFP+ | Synergy |
|---|---|---|---|
| This compound (0.25 µM) + Prostratin (0.2 µM) | 21.3% | 76.5% | Yes |
| This compound (0.25 µM) + TNF-α (10 ng/µL) | 2.87% | 14.6% | Yes |
Data summarized from Pan, H. et al., 2017.[1]
Protocol 3: Ex Vivo Reactivation of Latent HIV-1 from Primary CD4+ T Cells
This protocol details the method for reactivating latent HIV-1 in resting CD4+ T cells isolated from ART-suppressed individuals. Reactivation is measured by quantifying intracellular HIV-1 mRNA.
A. Experimental Workflow
B. Materials
-
Peripheral blood from HIV-1 infected individuals on suppressive ART
-
Ficoll-Paque for PBMC isolation
-
Resting CD4+ T cell isolation kit (negative selection)
-
RPMI-1640 medium with 10% FBS
-
This compound (2.5 µM) and/or SAHA (500 nM)
-
RNA extraction kit
-
cDNA synthesis kit
-
Real-time PCR system and reagents
-
Primers/probe for HIV-1 3' poly A region[1]
C. Procedure
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using density gradient centrifugation.
-
Purify resting CD4+ T cells from PBMCs using a negative selection kit.
-
Culture the purified cells in RPMI-1640 medium.
-
Treat the cells with 2.5 µM this compound, 500 nM SAHA (as a positive control), or DMSO (as a negative control).
-
Incubate for 18 hours at 37°C in a 5% CO2 incubator.
-
Harvest the cells and extract total intracellular RNA using a suitable kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform real-time PCR using primers and a probe specific for the HIV-1 3' poly A region to measure HIV-1 mRNA levels.
-
Normalize the results to a housekeeping gene and present the data as fold induction relative to the DMSO control.
D. Representative Data
Table 4: Ex Vivo HIV-1 Reactivation in Resting CD4+ T Cells
| Patient Donor | Treatment (18h) | Fold Induction of HIV-1 mRNA (vs. DMSO) |
|---|---|---|
| Donor 1 | 2.5 µM this compound | > 2-fold |
| Donor 2 | 2.5 µM this compound | > 2-fold |
| Donor 3 | 2.5 µM this compound | < 2-fold |
| Donor 1 | 500 nM SAHA | > 2-fold |
| Donor 2 | 500 nM SAHA | < 2-fold |
| Donor 3 | 500 nM SAHA | < 2-fold |
Results show this compound induced a >2-fold increase in HIV-1 transcription in two of the three donors, outperforming SAHA in this study.[1]
Summary
This compound is a potent LRA that effectively reactivates latent HIV-1 in both cell line models and primary cells from patients.[1][2][3] It demonstrates a strong dose- and time-dependent effect and acts synergistically with other LRAs like prostratin and TNF-α.[1] Crucially, it achieves this reactivation without causing global T-cell activation, a desirable characteristic for an LRA.[1] The provided protocols offer a robust framework for researchers to investigate the effects of this compound on HIV-1 latency.
References
- 1. The bromodomain and extraterminal domain inhibitor this compound synergistically reactivates latent HIV-1 in latently infected cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The bromodomain and extraterminal domain inhibitor this compound synergistically reactivates latent HIV-1 in latently infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Are BET Inhibitors yet Promising Latency-Reversing Agents for HIV-1 Reactivation in AIDS Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note and Protocol: Preparation of Bromosporine Stock Solutions in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction Bromosporine is a potent, cell-permeable, broad-spectrum inhibitor of bromodomains, which are epigenetic reader domains that recognize acetyl-lysine residues on proteins, including histones.[1][2][3] By targeting members of the Bromodomain and Extra-Terminal (BET) family (BRD2, BRD3, BRD4) as well as other bromodomain-containing proteins like BRD9 and CECR2, this compound plays a crucial role in modulating gene expression.[1][4] Its activity makes it a valuable chemical probe for studying the biological functions of these reader domains and a potential therapeutic agent in areas such as oncology and virology.[5][6][7]
Accurate and consistent preparation of stock solutions is critical for obtaining reproducible results in downstream experiments. This document provides detailed protocols for preparing, storing, and handling stock solutions of this compound in Dimethyl Sulfoxide (DMSO).
Physicochemical Properties and Solubility
A summary of this compound's key properties is provided below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₂₀N₆O₄S | [8][9] |
| Molecular Weight | 404.44 g/mol | [1][5] |
| Appearance | Lyophilized Powder | [2] |
The solubility of this compound in DMSO can vary slightly between batches.[10] It is crucial to use fresh, anhydrous DMSO, as the solvent is hygroscopic and absorbed moisture can reduce the solubility of the compound.[1]
| Solvent | Reported Solubility | Source(s) |
| DMSO | 30 mg/mL | [9] |
| DMSO | 42 mg/mL (~104 mM) | [1] |
| DMSO | 80 - 81 mg/mL (~198 - 200 mM) | [1] |
| DMSO | 100 mM | [11] |
Mechanism of Action: Signaling Pathway
This compound functions by competitively binding to the acetyl-lysine binding pocket of bromodomains. This prevents the recruitment of bromodomain-containing proteins to chromatin, thereby inhibiting downstream transcriptional activation.
Caption: this compound inhibits the binding of bromodomain proteins to acetylated histones.
Experimental Protocols
Materials
-
This compound powder (lyophilized)
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber, or foil-wrapped microcentrifuge tubes or cryovials
-
Calibrated precision pipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional, for aiding dissolution)
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Safety Precautions
-
Always handle this compound and DMSO in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE to avoid skin and eye contact.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO before handling.
Experimental Workflow: Stock Solution Preparation
The following diagram outlines the general workflow for preparing a this compound stock solution.
Caption: Workflow for preparing this compound stock solution in DMSO.
Protocol for Preparing a 10 mM Stock Solution
This protocol is based on reconstituting a pre-weighed 5 mg amount of this compound.
-
Calculate Required DMSO Volume:
-
Molecular Weight (MW) of this compound = 404.44 g/mol .
-
To make a 10 mM (0.010 mol/L) solution from 5 mg (0.005 g):
-
Volume (L) = (Mass (g) / MW ( g/mol )) / Concentration (mol/L)
-
Volume (L) = (0.005 g / 404.44 g/mol ) / 0.010 mol/L ≈ 0.001236 L
-
Volume = 1.236 mL
-
-
Reconstitution:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Carefully add 1.236 mL of anhydrous DMSO to the vial containing 5 mg of this compound.[2]
-
Close the vial tightly and vortex for 1-2 minutes until the powder is completely dissolved.
-
Visually inspect the solution against a light source to ensure there are no visible particulates. If dissolution is slow, gentle warming (to 37°C) or brief sonication can be applied.[12]
-
General Protocol for Custom Concentrations
To prepare a stock solution of any desired concentration, use the following formula:
Volume of DMSO (mL) = [Mass of this compound (mg) / 404.44] / Concentration (mM) x 1000
Example: To make a 50 mM stock from 1 mg of this compound: Volume of DMSO (mL) = [1 / 404.44] / 50 x 1000 ≈ 0.0495 mL or 49.5 µL
Storage, Handling, and Usage
Storage and Stability
Proper storage is essential to maintain the compound's activity.
-
Solid Powder: Store lyophilized this compound at -20°C, protected from light and moisture (desiccated). In this form, it is stable for at least 24 months.[2]
-
DMSO Stock Solution: Once dissolved, aliquot the stock solution into single-use volumes in sterile, tightly sealed vials.[2] Store at -20°C for short-term use (up to 3 months) or at -80°C for long-term storage (up to 6 months).[2][13]
-
Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can degrade the compound and introduce moisture into the DMSO, potentially causing the compound to precipitate.[2][13]
Handling
-
Before use, remove a single aliquot from the freezer and allow it to warm completely to room temperature before opening the cap.
-
Briefly centrifuge the vial to collect the solution at the bottom.
Use in Cell-Based Assays
-
When preparing working solutions for cell culture experiments, dilute the DMSO stock solution directly into the culture medium.
-
It is critical to ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5%.[13] High concentrations of DMSO can have cytotoxic effects.[14]
-
Important: Always include a vehicle control in your experiments, which consists of culture medium with the same final concentration of DMSO as used for the this compound treatment.[13]
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Cell Signaling Technology [cellsignal.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Structural Features and Inhibitors of Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Promiscuous targeting of bromodomains by this compound identifies BET proteins as master regulators of primary transcription response in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The bromodomain and extraterminal domain inhibitor this compound synergistically reactivates latent HIV-1 in latently infected cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C17H20N6O4S | CID 72943187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.cn [medchemexpress.cn]
- 14. The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation [aurechem.com]
Application Notes and Protocols for In Vivo Administration of Bromosporine in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromosporine is a potent, broad-spectrum small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[1][2] These proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine residues on histones, BET proteins recruit transcriptional machinery to specific gene promoters and enhancers, including those of key oncogenes such as c-Myc.[2] Dysregulation of BET protein activity is implicated in the pathogenesis of various diseases, including cancer and HIV infection.[1][3] this compound has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines and has shown promise in preclinical in vivo models, particularly in hematologic malignancies and colorectal cancer.[2][3] These application notes provide detailed protocols for the in vivo administration of this compound in mouse models, summarize available quantitative data, and illustrate the key signaling pathways involved.
Data Presentation
The following tables summarize the quantitative data available for the in vivo administration of this compound in mouse models.
| Parameter | Cell Line | Mouse Model | Treatment Regimen | Results | Reference |
| Antitumor Efficacy | HCT116 (Colorectal Cancer) | Xenograft | This compound (100 mg/kg, i.p., daily) + 5-FU (20 mg/kg, i.p., daily) | Combination therapy showed significantly better antitumor activity than either agent alone. | [3] |
| Inhibition of Tumor Growth | Pancreatic Cancer Cells (Panc-2) | Syngeneic (C57BL/6) | 3-Bromopyruvate (a glycolysis inhibitor with some overlapping effects) at 20 mg/kg, i.p., three times a week for 30 days | 75-80% reduction in tumor growth. | [4] |
Experimental Protocols
Protocol 1: Evaluation of Antitumor Efficacy in a Colorectal Cancer Xenograft Model
This protocol is based on studies demonstrating the synergistic antitumor effect of this compound with 5-Fluorouracil (5-FU).
1. Materials:
- This compound powder
- 5-Fluorouracil (5-FU)
- Vehicle for this compound: 5% DMSO, 40% PEG400, 5% Tween 80, 50% Saline
- Vehicle for 5-FU: Saline
- HCT116 colorectal cancer cells
- 6-8 week old female BALB/c nude mice
- Matrigel
- Sterile syringes and needles (27-30 gauge)
- Calipers for tumor measurement
2. Animal Model Preparation:
- Culture HCT116 cells to 80-90% confluency.
- Harvest and resuspend cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^6 cells/100 µL.
- Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
- Monitor tumor growth regularly. Once tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
3. Drug Preparation and Administration:
- This compound Formulation:
- Dissolve this compound powder in DMSO to create a stock solution.
- Add PEG400 and Tween 80 to the DMSO stock and mix thoroughly.
- Add saline to the mixture to achieve the final desired concentration and vehicle composition. The final concentration should be calculated to deliver 100 mg/kg in a volume of 100-200 µL.
- 5-FU Formulation:
- Dissolve 5-FU in saline to the desired concentration to deliver 20 mg/kg.
- Administration:
- Administer this compound (100 mg/kg) via intraperitoneal (i.p.) injection daily.
- Administer 5-FU (20 mg/kg) via i.p. injection daily.
- The control group should receive the vehicle for this compound.
4. Data Collection and Analysis:
- Measure tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width²) / 2.
- Monitor the body weight of the mice as an indicator of toxicity.
- At the end of the study (e.g., 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
- Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Protocol 2: General Protocol for Intraperitoneal (i.p.) Injection in Mice
This protocol provides a general guideline for the safe and effective intraperitoneal administration of substances to mice.
1. Materials:
- Sterile syringe (1 mL)
- Sterile needle (27-30 gauge)
- 70% ethanol for disinfection
- The substance to be injected, warmed to room temperature.
2. Procedure:
- Restraint:
- Gently restrain the mouse by grasping the loose skin over the shoulders.
- Turn the mouse over to expose its abdomen. The hindquarters can be supported by the same hand or gently held.
- Injection Site:
- The preferred injection site is the lower right or left quadrant of the abdomen to avoid puncturing the cecum or bladder.
- Injection:
- Disinfect the injection site with 70% ethanol.
- Tilt the mouse's head slightly downwards.
- Insert the needle, bevel up, at a 15-20 degree angle into the peritoneal cavity.
- Aspirate gently to ensure the needle has not entered a blood vessel or organ (no fluid should enter the syringe).
- Inject the substance slowly and smoothly.
- Withdraw the needle and return the mouse to its cage.
- Post-injection Monitoring:
- Observe the mouse for any signs of distress, pain, or adverse reactions.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for in vivo studies.
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow for this compound In Vivo Studies.
References
- 1. Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Promiscuous targeting of bromodomains by this compound identifies BET proteins as master regulators of primary transcription response in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. 3-Bromopyruvate inhibits pancreatic tumor growth by stalling glycolysis, and dismantling mitochondria in a syngeneic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Bromosporine Technical Support Center: Troubleshooting & FAQs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of Bromosporine. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and visual diagrams to facilitate your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound powder won't dissolve in my aqueous cell culture medium. What should I do?
A1: this compound is practically insoluble in water and ethanol.[1][2] Direct dissolution in aqueous media is not recommended. The standard and most effective method is to first prepare a concentrated stock solution in an appropriate organic solvent.
Q2: What is the recommended solvent for creating a this compound stock solution?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions.[1][2][3][4][5] It exhibits high solubility in this solvent. For preparing stock solutions for in vivo studies, formulations using DMSO in combination with agents like PEG300, Tween80, or corn oil can be used, but these should be prepared fresh for immediate use.[1]
Q3: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my cell culture medium. How can I prevent this?
A3: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds. Here are several steps to mitigate this:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept low (typically ≤ 0.5%) to maintain cell viability and prevent precipitation.[6]
-
Step-wise Dilution: Perform serial dilutions. For example, first, dilute your concentrated DMSO stock into a smaller volume of medium, vortexing gently, and then add this intermediate dilution to your final volume.
-
Pre-warmed Medium: Always add the this compound stock solution to cell culture medium that has been pre-warmed to 37°C.[6]
-
Vortexing: Mix the final solution thoroughly by gentle vortexing or inversion immediately after adding the stock solution.
Q4: What is the maximum recommended concentration for a this compound stock solution in DMSO?
A4: The reported solubility of this compound in DMSO varies slightly between suppliers but is consistently high. It is soluble at concentrations ranging from 25 mg/mL to 81 mg/mL.[1][3][4] For practical lab use, preparing a stock solution of 10-20 mM is common and provides a convenient concentration for further dilutions.
Q5: The supplier datasheet mentions using "fresh DMSO" and that "moisture-absorbing DMSO reduces solubility." Why is this important?
A5: DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere. Water is an anti-solvent for this compound. Therefore, the presence of water in your DMSO can significantly reduce the solubility of the compound, leading to difficulties in preparing a clear, concentrated stock solution.[1] Always use anhydrous, high-purity DMSO from a freshly opened bottle or a properly stored desiccated stock.
Q6: My this compound solution appears cloudy or has visible particulates. What should I do?
A6: Cloudiness or particulates indicate incomplete dissolution or precipitation. Consider the following troubleshooting steps:
-
Sonication: Gentle sonication in a water bath can help break up small particles and facilitate dissolution.[4]
-
Warming: Briefly warming the solution to 37°C may aid in dissolving the compound.[6]
-
Filtration: If particulates persist after dissolution attempts, you can sterile-filter the final working solution using a 0.22 µm syringe filter before adding it to your cells. This is crucial for cell culture applications to ensure sterility and remove any undissolved compound.
Q7: How should I store my this compound powder and stock solutions?
A7: Proper storage is critical to maintain the stability and potency of this compound.
-
Powder: Store the lyophilized powder at -20°C, desiccated. In this form, it is stable for at least 24 months.[3][4]
-
Stock Solutions: Once dissolved in DMSO, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[3] Store these aliquots at -20°C or -80°C. Stored correctly, the solution is stable for at least 3 months at -20°C and up to 1 year at -80°C.[3][4] Do not store aqueous working solutions for more than one day.[7]
Data Presentation: this compound Solubility
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Source |
| DMSO | 25 - 81 mg/mL | 61.8 - 200.3 mM | [1][2][3][4][5] |
| DMF | 30 mg/mL | 74.2 mM | [5] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | 1.24 mM | [5] |
| Ethanol | 0.25 mg/mL (Effectively Insoluble) | 0.62 mM | [1][2][5] |
| Water | Insoluble | N/A | [1][2] |
Molecular Weight of this compound: 404.44 g/mol [1][3]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Preparation: Work in a sterile environment (e.g., a laminar flow hood). Use anhydrous, high-purity DMSO.
-
Weighing: Accurately weigh 5 mg of this compound powder.
-
Dissolution: Add 1.23 mL of DMSO to the 5 mg of this compound powder.[3]
-
Mixing: Vortex the solution gently until the powder is completely dissolved. If necessary, briefly sonicate the vial in a water bath to aid dissolution.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store at -20°C or -80°C.
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warming: Pre-warm your complete cell culture medium (e.g., DMEM + 10% FBS) to 37°C in a water bath.
-
Dilution: In a sterile tube, add 1 µL of the 10 mM stock solution to 999 µL of the pre-warmed complete cell culture medium.
-
Mixing: Immediately after adding the stock solution, cap the tube and mix thoroughly by gentle vortexing or by inverting the tube several times to ensure homogeneity and prevent precipitation.
-
Application: Use this 10 µM working solution immediately for your cell-based assays. Note that working concentrations and treatment times can vary depending on the desired effect and cell line used.[3]
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of this compound as a pan-bromodomain inhibitor.
Caption: Workflow for preparing and using this compound in cell-based assays.
References
- 1. selleckchem.com [selleckchem.com]
- 2. 5-methyl-utp.com [5-methyl-utp.com]
- 3. This compound | Cell Signaling Technology [cellsignal.com]
- 4. This compound | Epigenetic Reader Domain | CDK | TargetMol [targetmol.com]
- 5. caymanchem.com [caymanchem.com]
- 6. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
Bromosporine Technical Support Center: Minimizing Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Bromosporine, focusing on strategies to minimize off-target effects and ensure data integrity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent, broad-spectrum inhibitor of bromodomains, which are epigenetic "reader" domains that recognize acetylated lysine residues on histones and other proteins. It is not primarily a kinase inhibitor. Its main targets include members of the Bromodomain and Extra-Terminal (BET) family (BRD2, BRD4), as well as BRD9 and CECR2.[1][2][3][4] By occupying the acetyl-lysine binding pocket of these bromodomains, this compound displaces them from chromatin, thereby modulating gene transcription.[5][6]
Q2: My experimental results suggest off-target effects. Is this compound known to inhibit kinases?
Q3: What is the optimal concentration of this compound to use in cell-based assays?
A3: The optimal concentration of this compound is highly dependent on the cell type and the specific biological question. It is recommended to perform a dose-response curve to determine the minimal effective concentration that elicits the desired on-target phenotype while minimizing potential off-target effects and cytotoxicity. For many cell lines, concentrations in the range of 0.1 to 10 µM are a good starting point for functional assays.[1] this compound has shown moderate cytotoxicity in HeLa cells at 18 µM.[1] Always include a vehicle control (e.g., DMSO) in your experiments.
Q4: How can I confirm that this compound is engaging its intended bromodomain targets in my cells?
A4: Target engagement can be confirmed using several biophysical techniques. The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify that a compound binds to its target in a cellular context.[9][10] Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile. Another excellent method is the NanoBRET™ Target Engagement Assay, which measures the displacement of a fluorescent tracer from a NanoLuc®-tagged target protein by the compound in living cells.[11][12]
Q5: I am observing unexpected cytotoxicity in my experiments. What could be the cause and how can I troubleshoot this?
A5: Unexpected cytotoxicity can arise from on-target effects (e.g., inhibition of a bromodomain essential for cell survival) or off-target effects. To troubleshoot this, consider the following:
-
Titrate this compound Concentration: Perform a cell viability assay (e.g., MTT or MTS assay) with a wide range of this compound concentrations to determine the EC50 for cytotoxicity.[1][13][14] Use the lowest effective concentration for your functional experiments.
-
Use a Structurally Unrelated Inhibitor: Compare the phenotype observed with this compound to that of a structurally different inhibitor targeting the same bromodomain (e.g., JQ1 for BET bromodomains) to see if the effect is consistent.[15]
-
Rescue Experiments: If the cytotoxicity is on-target, it might be rescued by overexpressing the target bromodomain or downstream effectors.
-
Off-Target Profiling: If off-target effects are suspected, consider performing a broad selectivity screen, such as a kinome scan or proteome-wide CETSA.[16]
Quantitative Data Summary
The following tables summarize the binding affinities of this compound for various bromodomains. This data can help in designing experiments and interpreting results.
Table 1: IC50 Values of this compound for Selected Bromodomains
| Bromodomain Target | IC50 (µM) |
| CECR2 | 0.017 |
| BRD9 | 0.122 |
| BRD4 | 0.29 |
| BRD2 | 0.41 |
| PCAF | 2.1 |
Experimental Protocols & Methodologies
To assist in minimizing and identifying off-target effects, we provide detailed protocols for key validation experiments.
Experimental Workflow for Validating this compound Activity
The following diagram illustrates a recommended experimental workflow to validate the on-target activity of this compound and investigate potential off-target effects.
Caption: Workflow for this compound validation.
Protocol 1: Cellular Thermal Shift Assay (CETSA)
This protocol is adapted from established CETSA methodologies and can be used to confirm the binding of this compound to its target proteins in intact cells.[9][10]
Materials:
-
Cells of interest
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Protease and phosphatase inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
PCR tubes
-
Thermocycler
-
Apparatus for Western blotting
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with the desired concentration of this compound or DMSO for a specified time (e.g., 1-2 hours) at 37°C.
-
Cell Harvesting: Harvest cells by scraping or trypsinization, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by cooling at 4°C for 3 minutes.
-
Cell Lysis: Lyse the cells by three freeze-thaw cycles (liquid nitrogen and 37°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet precipitated proteins.
-
Protein Quantification and Analysis: Collect the supernatant (soluble fraction) and determine the protein concentration. Analyze the samples by Western blotting using an antibody specific to the target bromodomain.
Expected Outcome: A ligand-bound protein will be more resistant to thermal denaturation. Therefore, in the this compound-treated samples, the band corresponding to the target protein should be more intense at higher temperatures compared to the vehicle-treated control.
Signaling Pathway: this compound Inhibition of BET-mediated Transcription
This diagram illustrates the mechanism by which this compound inhibits transcription regulated by BET proteins.
Caption: this compound action on BET proteins.
Protocol 2: MTT Cell Viability Assay
This protocol provides a method to assess the cytotoxic effects of this compound.[1][13][14]
Materials:
-
Cells of interest
-
This compound
-
DMSO (vehicle control)
-
96-well cell culture plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (and a DMSO control) for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals. Incubate for at least 4 hours at 37°C (or overnight) in a humidified incubator.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the CC50 (50% cytotoxic concentration).
Logical Flow for Troubleshooting Unexpected Results
This diagram provides a logical approach to troubleshooting when experimental outcomes with this compound are not as expected.
Caption: Troubleshooting unexpected results.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. NanoBRET™ Target Engagement Intracellular Kinase Assay, Nonbinding Surface Format Technical Manual [promega.com]
- 5. Promiscuous targeting of bromodomains by this compound identifies BET proteins as master regulators of primary transcription response in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Selectivity on-target of bromodomain chemical probes by structure-guided medicinal chemistry and chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wjgnet.com [wjgnet.com]
- 11. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
- 12. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Identification of novel natural product inhibitors of BRD4 using high throughput virtual screening and MD simulation | bioRxiv [biorxiv.org]
- 16. pelagobio.com [pelagobio.com]
- 17. medchemexpress.com [medchemexpress.com]
troubleshooting Bromosporine stability in long-term experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers may encounter regarding the stability of Bromosporine in long-term experiments.
Frequently Asked Questions (FAQs): General Handling and Storage
Q1: How should I store this compound upon receipt?
A1: Upon receipt, this compound powder should be stored lyophilized at -20°C and desiccated. In this form, the chemical is stable for up to 3 years.[1][2]
Q2: My vial of lyophilized this compound appears empty. Is this normal?
A2: Yes, this is normal for small quantities of lyophilized compounds. The powder may appear as a thin, almost invisible film on the walls of the vial.[3] To use the compound, add the appropriate solvent as indicated on the datasheet and vortex or sonicate to ensure it is fully dissolved.[3]
Q3: What is the recommended solvent for creating a stock solution?
A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for this compound. It is soluble in DMSO at concentrations up to 100 mM.[2][4] When preparing your stock, sonication is recommended to ensure complete dissolution.[1] It is also advisable to use fresh, anhydrous DMSO, as moisture-absorbing DMSO can reduce the solubility of the compound.[2]
Q4: How should I prepare a this compound stock solution?
A4: To prepare a 10 mM stock solution from 5 mg of lyophilized powder, for example, you would reconstitute it in 1.23 ml of high-quality DMSO.[5] For detailed steps, refer to the experimental protocols section.
Q5: What is the best practice for long-term storage of a this compound stock solution?
A5: For long-term stability, stock solutions in DMSO should be aliquoted into smaller, single-use volumes to avoid multiple freeze-thaw cycles.[2][5] These aliquots should be stored at -80°C for up to one year or at -20°C for up to three months.[1][2][5]
Q6: Are aqueous solutions of this compound stable?
A6: No, aqueous solutions of this compound are not recommended for storage for more than one day.[6] For experiments requiring aqueous buffers, freshly dilute the DMSO stock solution into your experimental medium immediately before use.
Data Summary Tables
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Shelf Life | Key Recommendations |
| Lyophilized Powder | -20°C | 2-3 years[1][2][5] | Store desiccated. |
| In DMSO (Stock Solution) | -80°C | Up to 1 year[1][2] | Aliquot to avoid freeze-thaw cycles.[2][5] Use fresh DMSO.[2] |
| In DMSO (Stock Solution) | -20°C | Up to 3 months[3][5] | Aliquot to avoid freeze-thaw cycles.[5] |
| In Aqueous Media | N/A | < 24 hours[6] | Prepare fresh before each use. |
Table 2: Solubility of this compound
| Solvent | Reported Solubility | Reference |
| DMSO | 25 mg/ml | [5] |
| DMSO | 30 mg/ml | [7] |
| DMSO | 55 mg/mL (135.99 mM) | [1] |
| DMSO | Up to 100 mM | [4] |
| Water | Insoluble | [2] |
| Ethanol | Insoluble | [2][7] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/ml | [7] |
Troubleshooting Guide: Stability in Long-Term Experiments
Q7: I am observing a diminished effect of this compound in my cell culture experiment that runs for several weeks. What could be the cause?
A7: A gradual loss of activity in a long-term experiment often points to compound degradation in the working solution. This compound diluted in aqueous cell culture media is not stable for extended periods.[6]
-
Troubleshooting Steps:
-
Replenish the Compound: For continuous, long-term cultures, it is critical to replenish the media with freshly diluted this compound regularly (e.g., every 24-48 hours) to maintain a consistent effective concentration.
-
Check Stock Solution Integrity: If you are using an older stock solution, its potency may have diminished. Verify the stability of your stock solution using an analytical method like HPLC or a functional cell-based assay (see Protocols 2 & 3).
-
Review Storage Practices: Ensure your stock solution has been stored correctly (aliquoted, at -80°C, protected from light) and has not undergone multiple freeze-thaw cycles.[2][5]
-
Q8: When I dilute my DMSO stock of this compound into my aqueous buffer/media, the solution becomes cloudy or a precipitate forms. What should I do?
A8: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous solution where its solubility is much lower.[3]
-
Troubleshooting Steps:
-
Improve Dissolution: After dilution, immediately vortex the solution vigorously. Gentle warming in a 37°C water bath or brief sonication can also help redissolve the precipitate.[3] Always ensure the solution is clear before adding it to your cells or experiment.
-
Lower Final DMSO Concentration: High final concentrations of DMSO can be toxic to cells. However, ensuring the final DMSO concentration is between 0.1% and 0.5% can sometimes help maintain compound solubility.
-
Run a Solvent Control: Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to ensure that any observed effects are due to this compound and not the solvent.[3]
-
Q9: I suspect my this compound has degraded due to improper storage. How can I confirm this?
A9: You can assess the integrity and activity of your this compound using both analytical and functional methods.
-
Analytical Assessment: High-Performance Liquid Chromatography (HPLC) can be used to check the chemical purity of your sample. A degraded sample will show additional peaks corresponding to degradation products and a reduced peak for the intact this compound. (See Protocol 2).
-
Functional Assessment: A cell-based assay where this compound has a known, measurable effect is the best way to determine its biological activity. For example, since this compound inhibits BET bromodomains, you could measure the downregulation of a known target gene like MYC via qPCR.[8] A loss of potency (requiring a higher concentration to achieve the same effect) indicates degradation. (See Protocol 3).
Q10: Could environmental factors like light or pH fluctuations in my incubator affect this compound's stability?
A10: While specific data on this compound's light and pH sensitivity is limited, it is a general best practice for all small organic molecules to minimize exposure to harsh environmental conditions.
-
Light Exposure: Many complex organic molecules are sensitive to light.[9][10] It is recommended to store stock solutions in amber vials or tubes wrapped in foil. When preparing working solutions and during experiments, minimize exposure to direct, intense light.
-
pH Stability: The stability of compounds can be pH-dependent.[11][12] Ensure your cell culture media is properly buffered and that the incubator's CO₂ levels are stable to prevent significant pH shifts that could affect this compound's stability or activity over time.
Visualized Workflows and Pathways
References
- 1. This compound | Epigenetic Reader Domain | CDK | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | Bromodomain Inhibitors: R&D Systems [rndsystems.com]
- 5. This compound | Cell Signaling Technology [cellsignal.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Degradation of BRD4 - a promising treatment approach not only for hematologic but also for solid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trends in Light and Temperature Sensitivity Recommendations among Licensed Biotechnology Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Team of researchers at FAU develops new class of light-sensitive molecules | FAU Erlangen-Nürnberg [fau.eu]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
how to address Bromosporine-induced cytotoxicity in cell culture
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to Bromosporine-induced cytotoxicity in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent, broad-spectrum inhibitor of bromodomains, with a high affinity for the Bromo and Extra-Terminal (BET) family of proteins, including BRD2, BRD4, and BRD9.[1][2][3] It functions by mimicking acetylated lysine residues, thereby blocking the interaction of BET proteins with acetylated histones and transcription factors. This disruption of chromatin-mediated signaling can lead to the downregulation of key oncogenes and the induction of apoptosis in cancer cells.
Q2: Why am I observing high levels of cytotoxicity in my cell line, even at low concentrations of this compound?
A2: Several factors could contribute to this observation:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.
-
Solvent Toxicity: this compound is typically dissolved in dimethyl sulfoxide (DMSO). High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your culture medium is at a non-toxic level, typically below 0.5%.
-
Compound Stability: Ensure that your stock solution of this compound is stored correctly and has not degraded. It is recommended to store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles.[3]
-
Off-Target Effects: While this compound is a potent BET inhibitor, off-target effects at higher concentrations cannot be entirely ruled out and may contribute to cytotoxicity.
Q3: How can I distinguish between apoptosis and necrosis induced by this compound?
A3: You can differentiate between apoptosis and necrosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
-
Early apoptotic cells will be Annexin V positive and PI negative.
-
Late apoptotic or necrotic cells will be both Annexin V and PI positive.
-
Viable cells will be negative for both stains.
Refer to the detailed protocol for Annexin V/PI staining in the "Experimental Protocols" section below.
Q4: What are the expected morphological changes in cells undergoing apoptosis induced by this compound?
A4: Cells undergoing apoptosis typically exhibit the following morphological changes:
-
Cell shrinkage and rounding.
-
Chromatin condensation and nuclear fragmentation.
-
Membrane blebbing.
-
Formation of apoptotic bodies.
These changes can be observed using phase-contrast or fluorescence microscopy.
Troubleshooting Guides
Issue 1: High background or inconsistent results in the MTT assay.
-
Problem: High absorbance in control wells or significant variability between replicates.
-
Possible Causes & Solutions:
-
Contamination: Microbial contamination can reduce the MTT reagent and produce a false positive signal. Visually inspect your cultures for any signs of contamination.
-
Reagent Interference: Phenol red in the culture medium can interfere with absorbance readings. Consider using a phenol red-free medium for the assay. Some compounds can also directly reduce MTT; include a "compound only" control to test for this.
-
Incomplete Solubilization: Ensure the formazan crystals are fully dissolved by adding the solubilization buffer and incubating for a sufficient period with gentle mixing.
-
Cell Seeding Density: Inconsistent cell numbers across wells can lead to variability. Ensure a homogenous cell suspension and careful pipetting when seeding the plates.
-
Issue 2: Unexpected results with Annexin V/PI staining.
-
Problem: A high percentage of cells are PI-positive, even in the control group, or unclear separation between cell populations.
-
Possible Causes & Solutions:
-
Harsh Cell Handling: Over-trypsinization or vigorous pipetting can damage the cell membrane, leading to false PI-positive signals. Handle cells gently throughout the procedure.
-
Incorrect Compensation: Improper fluorescence compensation can lead to spectral overlap between the Annexin V and PI signals. Use single-stained controls to set up proper compensation.
-
Delayed Analysis: Analyze the stained cells promptly after the staining procedure, as prolonged incubation can lead to secondary necrosis and an increase in double-positive cells.
-
Issue 3: Difficulty in interpreting JC-1 assay results for mitochondrial membrane potential.
-
Problem: Low red/green fluorescence ratio in control cells or inconsistent readings.
-
Possible Causes & Solutions:
-
Cell Health: Unhealthy control cells may have a naturally lower mitochondrial membrane potential. Ensure you are using cells in the logarithmic growth phase and that your culture conditions are optimal.
-
Dye Concentration and Incubation: The optimal concentration of JC-1 and incubation time can vary between cell lines. Titrate the JC-1 concentration and optimize the incubation period for your specific cells.
-
Photobleaching: JC-1 is sensitive to light. Protect the stained cells from light as much as possible during incubation and analysis.
-
Instrument Settings: Ensure the correct excitation and emission wavelengths are used for detecting both the green monomers and red J-aggregates.
-
Quantitative Data Summary
The cytotoxic and inhibitory concentrations of this compound can vary significantly across different cell lines. The following table summarizes some of the reported IC50 and CC50 values.
| Cell Line | Assay Type | Parameter | Value (µM) | Reference |
| HeLa | Cytotoxicity | - | 18 | [1] |
| PBMCs | Cell Viability (CCK-8) | CC50 | 13.04 | [4] |
| Various Cancer Cell Lines | - | IC50 | 10 - 50 | [5] |
Note: IC50 (Half-maximal inhibitory concentration) and CC50 (50% cytotoxic concentration) values are dependent on the assay conditions and cell line used. It is highly recommended to determine these values empirically for your specific experimental setup.
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is for assessing cell viability by measuring the metabolic activity of cells.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, allowing the MTT to be metabolized to formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature for 15-30 minutes with gentle shaking to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Detection using Annexin V/PI Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with this compound for the desired time. Include untreated cells as a negative control.
-
Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Set up appropriate gates based on unstained and single-stained controls.
Assessment of Mitochondrial Membrane Potential using JC-1 Assay
This protocol measures the mitochondrial membrane potential, an early indicator of apoptosis.
Materials:
-
JC-1 dye
-
Culture medium
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed cells in a suitable culture vessel (e.g., 6-well plate or chamber slide) and treat with this compound.
-
Prepare a JC-1 staining solution at a final concentration of 1-5 µM in pre-warmed culture medium.
-
Remove the treatment medium from the cells and wash once with PBS.
-
Add the JC-1 staining solution to the cells and incubate at 37°C for 15-30 minutes in the dark.
-
Wash the cells twice with warm PBS.
-
Add fresh culture medium or PBS to the cells.
-
Immediately analyze the cells using a fluorescence microscope or flow cytometer.
-
Healthy cells will exhibit red fluorescence (J-aggregates).
-
Apoptotic cells will show an increase in green fluorescence (JC-1 monomers).
-
-
Quantify the change in mitochondrial membrane potential by measuring the ratio of red to green fluorescence intensity.
Visualizations
This compound's Mechanism of Action
Caption: Mechanism of this compound-induced apoptosis.
Troubleshooting Workflow for this compound Cytotoxicity
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Signaling Pathway of this compound-Induced Apoptosis
Caption: Signaling cascade of this compound-induced apoptosis.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Promiscuous targeting of bromodomains by this compound identifies BET proteins as master regulators of primary transcription response in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Cell Signaling Technology [cellsignal.com]
- 4. BET inhibitors induce apoptosis through a MYC independent mechanism and synergise with CDK inhibitors to kill osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Results in Bromosporine-Treated Cells
Welcome to the technical support center for Bromosporine, a potent, broad-spectrum bromodomain inhibitor. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected experimental outcomes and provide guidance on troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a pan-inhibitor of bromodomains, which are protein modules that recognize acetylated lysine residues on histones and other proteins. It has a high affinity for the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4), as well as other bromodomains such as those in CREBBP, BRD9, and CECR2.[1] By blocking these interactions, this compound disrupts the recruitment of transcriptional machinery to chromatin, leading to the downregulation of key oncogenes like c-Myc, and subsequent cell cycle arrest and apoptosis in many cancer cell lines.[2][3]
Q2: I'm observing lower than expected potency or no effect of this compound in my cell line. What could be the reason?
A2: Several factors could contribute to this:
-
Cell Line Specificity: The sensitivity to BET inhibitors is highly cell-type specific.[2] Some cell lines may not rely on the specific bromodomain-containing proteins that this compound inhibits for their proliferation and survival.
-
Drug Concentration and Exposure Time: Ensure you are using an appropriate concentration range and treatment duration for your specific cell line. We recommend performing a dose-response curve (e.g., from 0.1 µM to 20 µM) and a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal conditions.
-
Drug Stability: this compound, once reconstituted in DMSO, should be stored at -20°C and used within 3 months to prevent loss of potency.[4] Aliquoting the stock solution is recommended to avoid multiple freeze-thaw cycles.[4]
-
Experimental Conditions: Factors such as cell density, serum concentration in the media, and overall cell health can influence the cellular response to this compound.
Q3: I've observed an increase in the expression of a specific gene after this compound treatment, which is contrary to its expected function as a transcriptional inhibitor. Is this possible?
A3: While this compound generally acts as a transcriptional repressor, particularly of oncogenes, observing the upregulation of specific genes is not entirely unexpected and can be context-dependent. This could be due to:
-
Indirect Effects: Inhibition of a primary set of genes can lead to compensatory feedback loops or the activation of alternative signaling pathways, resulting in the upregulation of other genes.
-
"Paradoxical" Effects of BET Inhibition: In certain contexts, such as latent HIV-1, BET inhibitors like this compound can paradoxically activate gene expression.[5][6] This is thought to occur by displacing BRD4 from the HIV-1 promoter, making the transcription elongation factor P-TEFb more available to the viral trans-activator Tat.[5]
-
Off-Target Effects: Although this compound is a potent bromodomain inhibitor, the possibility of off-target effects on other cellular proteins cannot be entirely ruled out, especially at higher concentrations.
Q4: My cells are dying at a much lower concentration of this compound than reported in the literature. What could be the cause?
A4: Significant cytotoxicity at low concentrations could be due to:
-
High Sensitivity of the Cell Line: Some cell lines are inherently more sensitive to bromodomain inhibition.
-
Solvent Toxicity: Ensure that the final concentration of the vehicle (e.g., DMSO) in your culture media is not exceeding a non-toxic level (typically <0.5%).
-
Sub-optimal Cell Health: Unhealthy or stressed cells are often more susceptible to drug-induced toxicity. Ensure your cells are in the logarithmic growth phase and have good viability before starting the experiment.
Troubleshooting Guides
Issue 1: Inconsistent Results Between Experiments
| Possible Cause | Suggestion |
| Variability in Cell Culture | Maintain consistent cell passage numbers, seeding densities, and growth conditions. |
| Inaccurate Drug Dilution | Prepare fresh dilutions of this compound from a validated stock solution for each experiment. |
| Inconsistent Incubation Times | Use a precise timer for drug treatment and subsequent assay steps. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, or ensure they are filled with media to maintain humidity. |
Issue 2: Unexpected Pro-survival or Proliferative Effects
| Possible Cause | Troubleshooting Steps |
| Acquired Resistance | Long-term exposure to this compound can lead to the development of resistant cell populations. This may involve the activation of alternative survival pathways, such as the NF-κB signaling pathway. |
| Cell Line-Specific Signaling | In some rare contexts, inhibition of a specific bromodomain-dependent pathway might relieve repression of a pro-proliferative pathway. |
| Low Drug Concentration | At very low, sub-optimal concentrations, some inhibitors can have unexpected, non-inhibitory effects. |
Issue 3: No Signal or Weak Signal in Downstream Assays (e.g., Western Blot for c-Myc)
| Possible Cause | Troubleshooting Steps |
| Ineffective Drug Treatment | Confirm the activity of your this compound stock. Run a viability assay in parallel to ensure the drug is active in your cells. |
| Timing of Analysis | The downregulation of target proteins like c-Myc can be transient. Perform a time-course experiment to identify the optimal time point for observing the effect. |
| Technical Issues with the Assay | Refer to the detailed troubleshooting guides for specific assays like Western blotting provided in the "Experimental Protocols" section. |
Data Presentation
This compound IC50 Values in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | ~18 (cytotoxicity) | [1] |
| PBMCs | Normal | CC50 ~13.04 | [7] |
| Jurkat (C11) | T-cell Leukemia | Effective at 2.5 µM for HIV-1 reactivation | [5][6] |
| AML cell lines | Acute Myeloid Leukemia | Dose-dependent inhibition (0.1-1 µM) | [3][8] |
| Colorectal Cancer cells | Colorectal Cancer | Synergistic inhibition with 5-FU (0-1 µM) | [3][8] |
Mandatory Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. Promiscuous targeting of bromodomains by this compound identifies BET proteins as master regulators of primary transcription response in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. This compound | Cell Signaling Technology [cellsignal.com]
- 5. The bromodomain and extraterminal domain inhibitor this compound synergistically reactivates latent HIV-1 in latently infected cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
Bromosporine In Vivo Efficacy Technical Support Center
Welcome to the technical support center for Bromosporine. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, broad-spectrum inhibitor of bromodomains, which are protein modules that recognize acetylated lysine residues on histones and other proteins.[1][2] By binding to the acetyl-lysine binding pocket of bromodomains, this compound disrupts the interaction between bromodomain-containing proteins and acetylated histones, thereby modulating gene transcription.[1] It has shown activity against various members of the bromodomain and extra-terminal (BET) family, including BRD2, BRD3, and BRD4, as well as other bromodomain-containing proteins.[3][4] This inhibitory action can lead to cell cycle arrest and apoptosis in cancer cells.[5]
Q2: I am observing poor efficacy of this compound in my animal models. What are the potential reasons?
Poor in vivo efficacy of this compound is often linked to its low aqueous solubility. This can lead to several challenges:
-
Low Bioavailability: Poor solubility limits the absorption of this compound into the systemic circulation after oral or intraperitoneal administration, resulting in suboptimal drug exposure at the target site.
-
Precipitation at Injection Site: When administered as a suspension, the compound may precipitate at the injection site, leading to inconsistent absorption and local irritation.
-
Rapid Metabolism and Clearance: While specific data for this compound is limited, small molecule inhibitors can be subject to rapid metabolism and clearance, reducing their half-life and therapeutic window.[6]
Q3: How can I improve the solubility and bioavailability of this compound for in vivo studies?
Several formulation strategies can be employed to enhance the solubility and bioavailability of hydrophobic drugs like this compound.[7][8][9][10] The choice of strategy depends on the experimental model, route of administration, and desired dosing regimen.
-
Aqueous Suspensions: For initial studies, creating a homogeneous suspension in an aqueous vehicle containing a suspending agent like carboxymethylcellulose sodium (CMC-Na) is a common approach.[3]
-
Co-solvents and Surfactants: Utilizing co-solvents (e.g., PEG300, DMSO) and surfactants (e.g., Tween 80) can help to solubilize this compound for administration.[3]
-
Lipid-Based Formulations: Encapsulating this compound in lipid-based delivery systems such as liposomes or self-emulsifying drug delivery systems (SEDDS) can significantly improve its solubility and absorption.[8][11]
-
Nanoparticle Formulations: Reducing the particle size of this compound to the nanoscale can increase its surface area and dissolution rate.[12]
-
Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic carrier can enhance its dissolution properties.[12]
Q4: What are the recommended routes of administration for this compound in mice?
The choice of administration route depends on the formulation and the experimental design. Common routes for preclinical studies in mice include:
-
Oral (PO): Suitable for suspension or solubilized formulations. Oral gavage is a standard technique.[13][14]
-
Intraperitoneal (IP): A common route for administering compounds in preclinical models.[13][14]
-
Intravenous (IV): Provides 100% bioavailability but requires a completely solubilized formulation.[13][15]
-
Subcutaneous (SC): Can provide a slower release profile.[13][14]
Q5: How can I assess if this compound is reaching its target in vivo?
Assessing target engagement is crucial to confirm that the drug is interacting with its intended bromodomain targets in the tumor or tissue of interest. This can be evaluated through:
-
Pharmacokinetic (PK) analysis: Measuring the concentration of this compound in plasma and tumor tissue over time to determine its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Pharmacodynamic (PD) biomarker analysis: Measuring the downstream effects of Bromodomain inhibition. For example, a reduction in the expression of c-MYC, a known downstream target of BET inhibitors, can serve as a biomarker of target engagement.[1]
-
Proteome-wide thermal shift assays (CETSA): This technique can be used to assess the binding of this compound to its target proteins in cells or tissue lysates.[16][17]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor tumor growth inhibition in xenograft models. | Inadequate drug exposure at the tumor site due to poor bioavailability. | 1. Optimize the formulation to improve solubility (see Formulation Protocols section). 2. Increase the dosing frequency or concentration after assessing tolerability. 3. Perform pharmacokinetic studies to correlate drug exposure with efficacy. |
| High variability in animal response. | Inconsistent drug absorption due to formulation issues (e.g., precipitation, non-homogenous suspension). | 1. Ensure the formulation is homogenous and stable. 2. Consider using a solubilized formulation (e.g., co-solvents, SEDDS) for more consistent absorption. 3. Refine the administration technique to ensure consistent delivery. |
| Signs of toxicity in animals (e.g., weight loss, lethargy). | The dose may be too high, or the vehicle may be causing adverse effects. | 1. Perform a dose-escalation study to determine the maximum tolerated dose (MTD). 2. Include a vehicle-only control group to assess the toxicity of the formulation excipients. 3. Consider a more targeted delivery approach to reduce systemic exposure. |
| No change in downstream biomarkers (e.g., c-MYC levels). | Insufficient target engagement. | 1. Verify target engagement through methods like CETSA. 2. Increase the dose or dosing frequency, guided by tolerability studies. 3. Re-evaluate the formulation and route of administration to ensure adequate drug delivery to the target tissue. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target | IC50 (µM) |
| BRD2 | 0.41[3] |
| BRD4 | 0.29[3] |
| BRD9 | 0.122[3] |
| CECR2 | 0.017[3] |
| PCAF | 2.1[5] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Treatment | Outcome | Reference |
| Xenograft Mice | This compound in combination with 5-Fluorouracil | Excellent antitumor activity | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Suspension for Oral Administration
This protocol describes the preparation of a simple aqueous suspension of this compound for oral gavage in mice.
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC-Na)
-
Sterile water for injection
-
Mortar and pestle or homogenizer
-
Sterile tubes and syringes
Procedure:
-
Calculate the required amount of this compound and CMC-Na for the desired concentration and final volume. A common concentration for CMC-Na is 0.5% (w/v).
-
Weigh the appropriate amount of CMC-Na and dissolve it in sterile water. This may require gentle heating and stirring. Allow the solution to cool to room temperature.
-
Weigh the this compound powder.
-
To prepare a 5 mg/mL suspension, add 5 mg of this compound to 1 mL of the prepared CMC-Na solution.[3]
-
Create a paste of the this compound powder with a small amount of the CMC-Na vehicle using a mortar and pestle.
-
Gradually add the remaining vehicle to the paste while continuously triturating to ensure a uniform suspension. Alternatively, use a homogenizer for this step.
-
Visually inspect the suspension for homogeneity.
-
Store the suspension at 4°C and ensure it is well-vortexed before each administration.
Protocol 2: General Protocol for In Vivo Efficacy Study in a Xenograft Model
This protocol provides a general framework for assessing the antitumor efficacy of this compound in a subcutaneous xenograft mouse model.
Materials:
-
Cancer cell line of interest
-
Immunocompromised mice (e.g., NOD-SCID or nude mice)
-
Matrigel (optional)
-
This compound formulation (e.g., from Protocol 1)
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Culture and Implantation:
-
Culture cancer cells under standard conditions.
-
Harvest cells and resuspend them in sterile PBS or culture medium, with or without Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
-
Treatment Administration:
-
Administer the this compound formulation and vehicle control according to the planned dosing schedule (e.g., daily oral gavage).
-
Monitor the body weight of the mice regularly as an indicator of toxicity.
-
-
Efficacy Assessment:
-
Measure tumor volume at regular intervals (e.g., 2-3 times per week) using calipers (Volume = 0.5 x Length x Width²).
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
-
Pharmacodynamic Analysis (Optional):
-
Collect tumor tissue for biomarker analysis (e.g., Western blot for c-MYC) to confirm target engagement.
-
Visualizations
Caption: this compound inhibits the recognition of acetylated lysines by bromodomain-containing proteins.
Caption: A troubleshooting workflow for addressing poor in vivo efficacy of this compound.
Caption: A decision tree to guide the selection of a suitable formulation for this compound.
References
- 1. Promiscuous targeting of bromodomains by this compound identifies BET proteins as master regulators of primary transcription response in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Cell Signaling Technology [cellsignal.com]
- 3. selleckchem.com [selleckchem.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacokinetics, Metabolism, and in Vivo Efficacy of the Antimalarial Natural Product Bromophycolide A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmoutsourcing.com [pharmoutsourcing.com]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 10. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 13. cea.unizar.es [cea.unizar.es]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
- 16. elifesciences.org [elifesciences.org]
- 17. Assessing target engagement using proteome-wide solvent shift assays | Sciety [sciety.org]
best practices for storing and handling Bromosporine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and use of Bromosporine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, broad-spectrum inhibitor of bromodomains.[1][2][3] Bromodomains are protein modules that recognize and bind to acetylated lysine residues on proteins, including histones.[1][4] this compound specifically targets the Bromodomain and Extra-Terminal (BET) family of proteins, including BRD2, BRD3, and BRD4, as well as other bromodomain-containing proteins like CECR2 and BRD9.[1][2] By binding to these bromodomains, this compound displaces them from chromatin, thereby modulating the transcription of target genes.[5] This mechanism makes it a valuable tool for research in areas such as cancer therapy and HIV latency.[1][4][6][7]
Q2: How should I store this compound?
Proper storage is critical to maintain the potency and stability of this compound. Storage recommendations differ for the lyophilized powder and solutions.
-
Lyophilized Powder: Store desiccated at -20°C. In this form, the chemical is stable for at least 24 months to 4 years.[1][8]
-
In Solution: Once dissolved, store solutions at -20°C or -80°C in aliquots to avoid multiple freeze-thaw cycles.[1][2] Solutions in DMSO are stable for up to 3 months at -20°C or up to 1 year at -80°C.[1][2][9]
Q3: How do I dissolve this compound?
This compound is soluble in several organic solvents but insoluble in water.[2][10]
-
DMSO: The most common solvent. This compound is soluble in DMSO at concentrations ranging from 25 mg/mL to 81 mg/mL.[1][2][8][9] For a 10 mM stock solution, reconstitute 5 mg of powder in 1.23 ml of DMSO.[1]
-
DMF: Soluble at 30 mg/mL.[8]
-
Ethanol: Sparingly soluble, at approximately 0.25 mg/mL.[8]
It is recommended to use fresh, anhydrous DMSO, as moisture can reduce solubility.[2] Sonication may be used to aid dissolution.[9]
Q4: What are the physical and chemical properties of this compound?
Key properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₇H₂₀N₆O₄S[1][8][11] |
| Molecular Weight | 404.4 g/mol [1][8][11] |
| Purity | ≥98%[1][8] |
| CAS Number | 1619994-69-2[1][8] |
| Appearance | Crystalline solid[8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol provides a standard method for preparing a concentrated stock solution of this compound.
-
Preparation: Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitution: Using the molecular weight of 404.4 g/mol , add the appropriate volume of anhydrous DMSO to your vial. For example, to make a 10 mM stock from 5 mg of powder, add 1.23 mL of DMSO.[1]
-
Dissolution: Vortex the solution gently or sonicate until all the solid is completely dissolved.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can reduce potency, divide the stock solution into smaller, single-use aliquots in low-binding tubes.[1][12]
-
Storage: Store the aliquots at -20°C for up to 3 months or at -80°C for up to one year.[1][2][9]
Protocol 2: General Workflow for a Cell-Based Assay
This outlines a typical workflow for treating cells with this compound and assessing its effect.
Caption: General experimental workflow for using this compound.
Troubleshooting Guide
Q: I am not observing the expected biological effect in my experiment. What are the potential causes?
A: This is a common issue that can be resolved by systematically checking several factors. Use the following flowchart to diagnose the problem.
Caption: Troubleshooting flowchart for lack of experimental effect.
Q: My this compound solution appears cloudy or has precipitated. What should I do?
A: Cloudiness or precipitation can occur if the solubility limit is exceeded or if the solution has been stored improperly.
-
Warm the solution: Gently warm the vial to 37°C and vortex to see if the compound redissolves.
-
Use fresh solvent: Moisture absorbed by DMSO can reduce solubility.[2] Prepare a new solution using fresh, anhydrous DMSO.
-
Check concentration: Ensure your stock concentration does not exceed the solubility limits listed in the data tables.
Q: I'm observing unexpected cytotoxicity. How can I mitigate this?
A: While this compound shows minimal toxicity in some primary cells at active concentrations, moderate cytotoxicity has been observed in other cell lines at higher concentrations (e.g., 18 µM in HeLa cells).[2][9][13]
-
Perform a dose-response experiment: Determine the optimal concentration that provides the desired biological effect with minimal impact on cell viability.
-
Reduce treatment duration: Shorter exposure times may be sufficient to observe an effect while reducing toxicity.
-
Confirm solvent toxicity: Ensure the final concentration of your solvent (e.g., DMSO) in the cell culture medium is not toxic to your cells (typically <0.5%).
Quantitative Data Summary
Table 1: Storage and Stability
| Form | Storage Temperature | Stability |
| Lyophilized Powder | -20°C, desiccated | ≥ 24 months[1] |
| In DMSO Solution | -20°C | Up to 3 months[1] |
| In DMSO Solution | -80°C | Up to 1 year[2][9] |
Table 2: Solubility Data
| Solvent | Concentration |
| DMSO | 25 - 81 mg/mL[1][2][8][9] |
| DMF | 30 mg/mL[8] |
| Ethanol | 0.25 mg/mL[8] |
| Water | Insoluble[2] |
Table 3: Inhibitory Potency (IC₅₀)
| Target | IC₅₀ |
| CECR2 | 0.017 µM[2][3][9] |
| BRD9 | 0.122 µM[2][9][10] |
| BRD4 | 0.29 µM[2][3][9][10] |
| BRD2 | 0.41 µM[2][3][9][10] |
| PCAF | 2.1 µM[6] |
Mechanism of Action: Signaling Pathway
This compound functions by competitively inhibiting the binding of BET proteins to acetylated histones. This disrupts the recruitment of transcriptional machinery to chromatin, leading to a change in gene expression.
Caption: this compound inhibits BET protein binding to chromatin.
References
- 1. This compound | Cell Signaling Technology [cellsignal.com]
- 2. selleckchem.com [selleckchem.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Promiscuous targeting of bromodomains by this compound identifies BET proteins as master regulators of primary transcription response in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Promiscuous targeting of bromodomains by this compound identifies BET proteins as master regulators of primary transcription response in leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. This compound | Epigenetic Reader Domain | CDK | TargetMol [targetmol.com]
- 10. 5-methyl-utp.com [5-methyl-utp.com]
- 11. This compound | C17H20N6O4S | CID 72943187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Proper Reagent Storage and Handling | Updated 2025 [stressmarq.com]
- 13. The bromodomain and extraterminal domain inhibitor this compound synergistically reactivates latent HIV-1 in latently infected cells - PMC [pmc.ncbi.nlm.nih.gov]
Bromosporine Technical Support Center: Optimizing Incubation Time
Welcome to the Bromosporine Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental parameters, with a specific focus on incubation time for this compound treatment. Here you will find troubleshooting guides and frequently asked questions to ensure the successful application of this compound in your research.
Troubleshooting Guide: Optimizing this compound Incubation Time
This guide addresses common issues encountered during the optimization of this compound incubation time.
| Problem | Possible Cause | Suggested Solution |
| No observable effect or weak response after this compound treatment. | 1. Incubation time is too short: The duration of treatment may be insufficient for this compound to exert its biological effects. 2. Suboptimal concentration: The concentration of this compound may be too low for the specific cell line or experimental endpoint. 3. Cell line insensitivity: The targeted biological pathway may not be critical for the chosen cell line. | 1. Perform a time-course experiment: Treat cells with a fixed concentration of this compound and harvest at multiple time points (e.g., 6, 12, 24, 48, 72 hours) to identify the optimal incubation duration. 2. Perform a dose-response experiment: Test a range of this compound concentrations at a fixed time point to determine the optimal dose. 3. Consult literature for sensitive cell lines: Review published studies to identify cell lines known to be responsive to BET inhibitors. |
| High levels of cell death or cytotoxicity observed. | 1. Incubation time is too long: Prolonged exposure to this compound may lead to off-target effects and cytotoxicity.[1][2] 2. Concentration is too high: Excessive concentrations of this compound can induce cellular stress and apoptosis.[3] 3. Solvent toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve this compound may be toxic to cells. | 1. Reduce incubation time: Based on your time-course experiment, select the earliest time point that shows a significant biological effect. 2. Lower the concentration: Use the lowest effective concentration determined from your dose-response experiment. 3. Ensure final solvent concentration is non-toxic: Typically, the final DMSO concentration in cell culture media should be kept below 0.5%. |
| Inconsistent or variable results between experiments. | 1. Inconsistent incubation timing: Minor variations in the duration of this compound treatment can lead to different outcomes. 2. Cell passage number and confluency: The physiological state of the cells can influence their response to treatment. 3. Reagent stability: Improper storage of this compound stock solutions can lead to loss of potency.[4] | 1. Standardize incubation times: Use a precise timer and consistent workflow for all experiments. 2. Maintain consistent cell culture practices: Use cells within a defined passage number range and seed them to achieve a consistent confluency at the time of treatment. 3. Properly store and handle this compound: Store lyophilized powder at -20°C and reconstituted solutions in aliquots at -20°C or -80°C to avoid freeze-thaw cycles.[1][4] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for this compound incubation time?
A1: Based on published data, a common starting point for this compound incubation is 24 to 72 hours.[2][5] However, the optimal time will be cell type and assay dependent. We strongly recommend performing a time-course experiment for your specific system.
Q2: How does this compound's mechanism of action influence the choice of incubation time?
A2: this compound is a broad-spectrum inhibitor of bromodomains, which are involved in regulating gene expression.[1][4][6] The effects of this compound are therefore primarily mediated through changes in transcription. Sufficient incubation time is required for these transcriptional changes to translate into measurable downstream effects on protein levels and cellular phenotypes.
Q3: Can short incubation times be effective for this compound treatment?
A3: Shorter incubation times (e.g., 4-12 hours) may be sufficient to observe early molecular events such as changes in gene expression (e.g., via RT-qPCR) or displacement of bromodomain-containing proteins from chromatin (e.g., via ChIP-seq). Phenotypic changes, such as effects on cell proliferation or apoptosis, generally require longer incubation periods.
Q4: What is the stability of this compound in cell culture medium?
Q5: Are there any known off-target effects of this compound that might be time-dependent?
A5: As a broad-spectrum inhibitor, this compound can target multiple bromodomains.[7][8] While specific time-dependent off-target effects are not well-documented, prolonged exposure to any inhibitor increases the likelihood of engaging unintended targets. Optimizing the incubation time to the shortest duration necessary to achieve the desired effect can help minimize potential off-target effects.
Experimental Protocols
Protocol: Time-Course Experiment to Optimize this compound Incubation Time
-
Cell Seeding: Plate your cells of interest at a density that will ensure they are in the exponential growth phase and do not become over-confluent by the final time point.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO.[4] Further dilute the stock solution in your cell culture medium to the desired final concentration. Include a vehicle control (medium with the same final concentration of DMSO).
-
Treatment: Add the this compound-containing medium or the vehicle control medium to your cells.
-
Incubation and Harvesting: Incubate the cells for a range of time points (e.g., 6, 12, 24, 48, 72 hours). At each time point, harvest the cells.
-
Analysis: Analyze the harvested cells using your desired endpoint assay (e.g., Western blot for protein expression, flow cytometry for cell cycle analysis, or a cell viability assay).
-
Data Interpretation: Plot the results as a function of time to determine the optimal incubation period that yields a robust and significant effect without inducing excessive cytotoxicity.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on available literature.
Table 1: IC50 Values of this compound for Various Bromodomains
| Bromodomain | IC50 (µM) |
| CECR2 | 0.017[1][6] |
| BRD9 | 0.122[1][6] |
| BRD4 | 0.29[1][6] |
| BRD2 | 0.41[1][6] |
| PCAF | 2.1[3][5] |
Table 2: Exemplary Effective Concentrations and Incubation Times from Cell-Based Assays
| Cell Line/System | Concentration | Incubation Time | Observed Effect | Reference |
| CRC cells | 0-1000 nM | 72 h | Synergistic inhibition of cell growth with 5-FU | [5] |
| CRC cells | Various | 48 h | G1 phase cell cycle arrest (with 5-FU) | [5] |
| AML cells | 0.1, 0.5, 1 µM | 6-10 days | Dose-dependent inhibition of cell growth | [5] |
| Latent HIV-1 J-Lat clone C11 cells | 2.5 µM | 72 h | Activation of HIV-1 replication | [2] |
| Primary CD4+ T cells | 1-50 µM | 48 h | No marked toxicity | [5] |
| HeLa cells | 18 µM | Not Specified | Moderate cytotoxicity | [1] |
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. The bromodomain and extraterminal domain inhibitor this compound synergistically reactivates latent HIV-1 in latently infected cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Cell Signaling Technology [cellsignal.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Promiscuous targeting of bromodomains by this compound identifies BET proteins as master regulators of primary transcription response in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Bromosporine vs. JQ1: A Comparative Guide for Cancer Researchers
In the rapidly evolving landscape of epigenetic cancer therapy, bromodomain inhibitors have emerged as a promising class of drugs. Among these, Bromosporine and JQ1 are two widely studied compounds that target bromodomain and extra-terminal domain (BET) proteins, crucial regulators of gene transcription. This guide provides a detailed, objective comparison of this compound and JQ1, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the appropriate tool for their cancer research.
Introduction to this compound and JQ1
JQ1 is a potent and highly selective small molecule inhibitor of the BET family of bromodomains, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT.[1] It acts as a thienotriazolodiazepine that competitively binds to the acetyl-lysine recognition pockets of BET proteins, thereby displacing them from chromatin.[2] This displacement prevents the recruitment of transcriptional machinery, leading to the downregulation of key oncogenes, most notably c-Myc.[2][3]
This compound (BSP) , in contrast, is a promiscuous or "pan-bromodomain" inhibitor, demonstrating broad activity against multiple bromodomain families, including but not limited to BET proteins.[4][5] Developed as a tool compound to explore the therapeutic potential of targeting various bromodomains, this compound's wider target profile offers a different approach to modulating epigenetic pathways.[4]
Mechanism of Action: Targeting the BRD4-c-Myc Axis
Both JQ1 and this compound exert their primary anti-cancer effects by disrupting the interaction between BET proteins, particularly BRD4, and acetylated histones on chromatin. This leads to the transcriptional repression of critical oncogenes. The most well-documented downstream effect is the suppression of c-Myc, a master regulator of cell proliferation, growth, and metabolism.[2][6][7]
By competitively binding to the bromodomains of BRD4, these inhibitors prevent its association with super-enhancers that drive the expression of c-Myc.[6] The subsequent decrease in c-Myc protein levels leads to cell cycle arrest, senescence, and apoptosis in various cancer models.[2][8][9]
Head-to-Head Performance Data
Selectivity Profile
A key differentiator between the two compounds is their selectivity. JQ1 is highly selective for the BET family of bromodomains, while this compound exhibits a broader inhibitory profile across multiple bromodomain families.
| Target | JQ1 IC50 (nM) | This compound IC50 (µM) |
| BRD2 | 17.7 | 0.41 |
| BRD3 | - | - |
| BRD4 | 32.6 (C-term), 76.9 (N-term) | 0.29 |
| BRDT | - | - |
| CREBBP | 12942 | - |
| BRD9 | - | 0.122 |
| CECR2 | - | 0.017 |
| Data compiled from Tocris Bioscience and Selleck Chemicals product datasheets.[10] |
Anti-Proliferative Activity (IC50 Values)
The half-maximal inhibitory concentration (IC50) for cell viability varies across different cancer cell lines, reflecting dependencies on BET protein function.
| Cell Line | Cancer Type | JQ1 IC50 | This compound IC50 |
| Leukemia | |||
| MV4;11 | Acute Myeloid Leukemia | ~72 nM | Nanomolar range |
| KASUMI-1 | Acute Myeloid Leukemia | - | Nanomolar range |
| K562 | Chronic Myeloid Leukemia | Resistant (>10 µM) | Resistant |
| Breast Cancer | |||
| MCF7 | Luminal A Breast Cancer | ~1.3 µM | - |
| T47D | Luminal A Breast Cancer | ~1.8 µM | - |
| Lung Cancer | |||
| H1975 | Non-small Cell Lung Cancer | ~0.42-4.19 µM (sensitive subset) | - |
| H23 | Non-small Cell Lung Cancer | ~0.42-4.19 µM (sensitive subset) | - |
| Multiple Myeloma | |||
| KMS-34 | Multiple Myeloma | 68 nM | - |
| LR5 | Multiple Myeloma | 98 nM | - |
| Sarcoma | |||
| Rh41 | Rhabdomyosarcoma | < 1 µM | - |
| EW-8 | Ewing Sarcoma | > 10 µM (Resistant) | - |
| IC50 values are approximate and can vary based on experimental conditions. Data compiled from multiple sources.[1][5][11][12][13] |
In Vivo Efficacy
Both JQ1 and this compound have demonstrated anti-tumor activity in preclinical xenograft models.
| Compound | Cancer Model | Dosage | Outcome |
| JQ1 | NUT Midline Carcinoma Xenograft | 50 mg/kg daily | Tumor growth inhibition |
| JQ1 | Pancreatic Ductal Adenocarcinoma PDX | 50 mg/kg daily | Tumor growth suppression (40-62%) |
| This compound | Colorectal Cancer Xenograft (with 5-FU) | 100 mg/kg i.p. | Enhanced antitumor activity |
| Data compiled from multiple sources.[14] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summarized protocols for key experiments used to evaluate this compound and JQ1.
Cell Viability Assay (MTT/ATPlite)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Add serial dilutions of this compound or JQ1 to the wells. Include a DMSO vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator.
-
Reagent Addition:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO or a solubilization buffer.
-
ATPlite Assay: Bring the plate to room temperature and add the ATPlite reagent, which lyses the cells and generates a luminescent signal proportional to the ATP content.
-
-
Data Acquisition: Measure the absorbance at 570 nm for the MTT assay or the luminescence for the ATPlite assay using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.
Colony Formation Assay
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) in a 6-well plate.
-
Treatment: Treat the cells with various concentrations of this compound or JQ1.
-
Incubation: Incubate the plates for 1-3 weeks, allowing colonies to form. The medium can be replaced every 3-4 days.
-
Fixation and Staining: Wash the colonies with PBS, fix with methanol or a glutaraldehyde solution, and stain with 0.5% crystal violet.
-
Quantification: Count the number of colonies (typically defined as >50 cells) in each well.
Chromatin Immunoprecipitation (ChIP)
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against BRD4 overnight. Use IgG as a negative control.
-
Washing and Elution: Wash the antibody-bound chromatin to remove non-specific binding and then elute the protein-DNA complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the DNA.
-
Analysis: Use quantitative PCR (qPCR) with primers specific for the c-Myc promoter/enhancer regions to determine the enrichment of BRD4 at these sites.
Western Blot for c-Myc
-
Cell Lysis: Treat cells with this compound or JQ1 for a specified time (e.g., 24 hours), then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and then incubate with a primary antibody against c-Myc. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Summary and Conclusion
The choice between this compound and JQ1 depends on the specific research question.
-
This compound serves as a valuable probe for exploring the broader landscape of bromodomain inhibition . Its promiscuous nature can help identify novel therapeutic targets and pathways regulated by non-BET bromodomains. However, attributing observed phenotypes solely to BET inhibition is more challenging with this compound. A study in leukemic cell lines suggested that despite its broad targeting, the primary transcriptional response was dominated by a BET inhibitor signature, similar to JQ1.[5]
References
- 1. The Bromodomain BET inhibitor JQ1 Suppresses Tumor Angiogenesis in Models of Childhood Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Co-targeting BET bromodomain BRD4 and RAC1 suppresses growth, stemness and tumorigenesis by disrupting the c-MYC-G9a-FTH1axis and downregulating HDAC1 in molecular subtypes of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 5. Promiscuous targeting of bromodomains by this compound identifies BET proteins as master regulators of primary transcription response in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. Targeting MYC dependence in cancer by inhibiting BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The BRD4 inhibitor JQ1 suppresses tumor growth by reducing c-Myc expression in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bromodomains and Extra-Terminal (BET) Inhibitor JQ1 Suppresses Proliferation of Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Sensitivity of human lung adenocarcinoma cell lines to targeted inhibition of BET epigenetic signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. researchgate.net [researchgate.net]
- 14. The BET bromodomain inhibitor JQ1 suppresses growth of pancreatic ductal adenocarcinoma in patient-derived xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Therapeutic Potential of Bromosporine in Combination Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the therapeutic potential of Bromosporine, a broad-spectrum bromodomain and extra-terminal (BET) inhibitor, when used in combination with other therapeutic agents. By objectively comparing its performance with alternative treatments and providing supporting experimental data, this document serves as a valuable resource for researchers and drug development professionals exploring novel cancer and antiviral therapies.
Introduction to this compound
This compound is a potent, cell-permeable small molecule that functions as a pan-inhibitor of the BET family of proteins (BRD2, BRD3, BRD4, and BRDT). These proteins are epigenetic readers that play a crucial role in regulating gene transcription. By binding to acetylated lysine residues on histones, BET proteins recruit transcriptional machinery to specific gene promoters, including those of key oncogenes like c-MYC[1]. Dysregulation of BET protein activity is implicated in the pathogenesis of various diseases, including cancer and HIV-1 latency[1]. This compound exerts its therapeutic effects by competitively inhibiting the binding of BET proteins to acetylated histones, thereby downregulating the expression of target genes involved in cell proliferation, survival, and inflammation.
This compound in Combination Therapy for Cancer
The therapeutic strategy of combining this compound with other anti-cancer agents is being actively investigated to enhance efficacy, overcome drug resistance, and potentially reduce toxicity. This section focuses on its application in melanoma and colorectal cancer.
Melanoma
Context: A significant challenge in treating BRAF-mutant melanoma is the development of resistance to BRAF and MEK inhibitors (BRAFi/MEKi)[2][3]. New therapeutic strategies are needed to overcome this resistance.
This compound Combination: Studies have shown that combining this compound with the MEK inhibitor cobimetinib results in synergistic anti-tumor effects in BRAFi-resistant melanoma models[2].
Performance Comparison:
| Treatment Group | In Vivo Tumor Volume Reduction (BRAFi-Resistant PDX Model MM-337) | In Vivo Tumor Volume Reduction (Treatment-Naive BRAF-Mutant PDX Model MM-300) |
| Vehicle | - | - |
| Vemurafenib/cobimetinib (Standard of Care) | - | 61% reduction compared to vehicle |
| This compound/cobimetinib | 93% reduction compared to vehicle; 59% reduction compared to BRAFi/MEKi [4] | 87% reduction compared to vehicle; 37% reduction compared to BRAFi/MEKi [4] |
Alternative Therapies for BRAFi-Resistant Melanoma:
-
Immunotherapy: Immune checkpoint inhibitors (e.g., anti-PD-1, anti-CTLA-4) are a cornerstone of melanoma treatment. For patients who progress on BRAF/MEK inhibitors, immunotherapy is a common second-line option[5][6]. The combination of nivolumab and ipilimumab is often preferred[1].
-
Tumor-Infiltrating Lymphocyte (TIL) Therapy: Lifileucel, a TIL therapy, has been approved for patients with advanced melanoma who have progressed on other treatments[3].
-
Alternative Targeted Therapy Combinations: For patients with specific resistance mechanisms, other targeted therapy combinations may be considered.
Colorectal Cancer (CRC)
Context: 5-Fluorouracil (5-FU) is a foundational chemotherapeutic agent for colorectal cancer. However, intrinsic and acquired resistance to 5-FU remains a significant clinical hurdle[7].
This compound Combination: The combination of this compound with 5-Fluorouracil (5-FU) has been shown to synergistically inhibit cell growth and induce apoptosis in CRC cell lines. This combination also demonstrates enhanced anti-tumor activity in vivo[2][7].
Performance Comparison (In Vivo Xenograft Model):
| Treatment Group (ZY0511 + 5-FU in SW620 Xenografts) | Mean Tumor Volume (mm³) at Day 21 |
| Vehicle | ~1200 |
| 5-FU (30 mg/kg) | ~800 |
| ZY0511 (50 mg/kg) | ~700 |
| ZY0511 + 5-FU | ~200 [1] |
This data suggests that combining a BET inhibitor with 5-FU can lead to a significant enhancement of anti-tumor efficacy.
Alternative Therapies for Metastatic Colorectal Cancer:
-
Standard First-Line Therapy: Typically involves a combination of chemotherapy (e.g., FOLFOX or FOLFIRI) with a biologic agent targeting either VEGF (e.g., bevacizumab) or EGFR (e.g., cetuximab, panitumumab), depending on the tumor's molecular profile[2][8][9].
-
Targeted Therapies for Specific Mutations: For tumors with BRAF mutations, induction chemotherapy with FOLFOXIRI with or without bevacizumab is considered[9].
-
Immunotherapy: For microsatellite instability-high (MSI-H) or mismatch repair deficient (dMMR) tumors, immune checkpoint inhibitors like pembrolizumab or nivolumab are an option[9].
This compound in Combination Therapy for HIV-1 Latency
Context: A major obstacle to curing HIV-1 infection is the persistence of a latent viral reservoir in resting CD4+ T cells. A "shock and kill" strategy aims to reactivate these latent viruses, making them susceptible to antiretroviral therapy and the host immune system.
This compound Combination: this compound has been shown to potently reactivate latent HIV-1. Its effect is synergistically enhanced when combined with other latency-reversing agents (LRAs) such as prostratin or TNF-α [5][8].
Performance Comparison (In Vitro HIV-1 Latency Model - C11 Cells):
| Treatment Group | Percentage of GFP-Positive Cells (Reactivation) |
| DMSO (Control) | ~0% |
| This compound (low concentration) | 7.54% |
| Prostratin | 23.9% |
| TNF-α | 4.99% |
| This compound + Prostratin | 76.5% (Predicted additive effect: 21.3%) [8] |
| This compound + TNF-α | 14.6% (Predicted additive effect: 2.87%) [8] |
Alternative Latency-Reversing Agents:
-
Histone Deacetylase (HDAC) Inhibitors: (e.g., Vorinostat, Panobinostat)
-
Protein Kinase C (PKC) Agonists: (e.g., Prostratin, Bryostatin-1)
-
Other BET Inhibitors: (e.g., JQ1, OTX015)[5]
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound, alone or in combination, on the metabolic activity of cancer cells as an indicator of cell viability.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound, the combination drug, or both for a specified duration (e.g., 48-72 hours). Include a vehicle-treated control group.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. IC50 values can be determined by plotting cell viability against drug concentration.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in combination therapies in a living organism.
Methodology:
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Treatment Administration: Randomize the mice into treatment groups (e.g., vehicle, this compound alone, combination drug alone, this compound combination). Administer the treatments according to a predetermined schedule and route (e.g., intraperitoneal injection, oral gavage).
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Endpoint: Continue the treatment for a specified period or until the tumors in the control group reach a predetermined maximum size.
-
Data Analysis: At the end of the study, excise and weigh the tumors. Plot the mean tumor volume over time for each treatment group to assess anti-tumor activity.
Colony Formation Assay
Objective: To assess the long-term proliferative capacity of cells after treatment with this compound combinations.
Methodology:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) into 6-well plates.
-
Treatment: Treat the cells with the desired concentrations of the drugs for a specified period.
-
Incubation: After treatment, replace the medium with fresh, drug-free medium and incubate for 1-2 weeks, allowing colonies to form.
-
Fixation and Staining: Fix the colonies with a solution like methanol/acetic acid and then stain them with crystal violet.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency and survival fraction for each treatment group compared to the control.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action and Synergy with MEK Inhibitors
Caption: Synergistic inhibition of melanoma cell proliferation by this compound and Cobimetinib.
Experimental Workflow for In Vivo Xenograft Study
Caption: Workflow for assessing in vivo efficacy of this compound combination therapies.
Logical Relationship of this compound's Effect on HIV-1 Latency
Caption: this compound-mediated reactivation of latent HIV-1 through BET inhibition.
Conclusion
This compound, as a pan-BET inhibitor, demonstrates significant therapeutic potential, particularly in combination with other targeted agents. In preclinical models of BRAFi-resistant melanoma, the combination of this compound and cobimetinib shows superior efficacy compared to the standard of care. Similarly, in colorectal cancer models, combining this compound with 5-FU enhances anti-tumor activity. Furthermore, in the context of HIV-1, this compound acts as a potent latency-reversing agent with synergistic effects when combined with other LRAs. These findings strongly support the continued investigation of this compound in combination therapies for various malignancies and as a component of an HIV-1 eradication strategy. Further clinical studies are warranted to translate these promising preclinical results into patient benefits.
References
- 1. Synergistic antitumor effect of 5-fluorouracil with the novel LSD1 inhibitor ZY0511 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BET inhibitor this compound enhances 5-FU effect in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumour activity of XR5944 in vitro and in vivo in combination with 5-fluorouracil and irinotecan in colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Expediting the development of robust 5-FU-resistant colorectal cancer models using innovative combined in vivo and in vitro strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigating the Retained Inhibitory Effect of Cobimetinib against p.P124L Mutated MEK1: A Combined Liquid Biopsy and in Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ossila.com [ossila.com]
- 8. Bromodomain inhibition overcomes treatment resistance in distinct molecular subtypes of melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bromodomain inhibition overcomes treatment resistance in distinct molecular subtypes of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Bromosporine
Essential Safety and Handling Guide for Bromosporine
This guide provides crucial safety and logistical information for the handling and disposal of this compound (CAS No. 1619994-69-2), a non-selective bromodomain inhibitor intended for laboratory research use only.[1] It is not for human or veterinary use.[1] While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), proper personal protective equipment (PPE) and handling procedures are essential to ensure personnel safety and prevent contamination.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided below.
| Property | Value |
| CAS Number | 1619994-69-2 |
| Molecular Formula | C₁₇H₂₀N₆O₄S |
| Molecular Weight | 404.4 g/mol |
| Form | Solid powder (lyophilized) |
| Purity | ≥98% |
| Solubility | Soluble in DMSO (up to 100 mM), DMF (30 mg/ml) |
| Storage Temperature | Store lyophilized at -20°C, desiccated. Solutions can be stored at -20°C for up to 3 months. |
Personal Protective Equipment (PPE)
The following PPE is recommended when handling this compound to minimize exposure and ensure a safe laboratory environment.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn at all times.[5] If known contact with the substance occurs, gloves should be removed immediately and replaced. For tasks with a higher risk of splash, consider double-gloving.[6]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles that meet ANSI Z87.1 standards are mandatory to protect against splashes and airborne particles.[5][7]
-
Body Protection: A standard laboratory coat should be worn to protect skin and clothing.[5] Ensure the coat is fully buttoned.
-
Respiratory Protection: While not classified as a respiratory hazard, it is good practice to handle the powdered form in a well-ventilated area or a chemical fume hood to minimize inhalation of dust.[8] If engineering controls are not sufficient, a NIOSH-approved N95 respirator or higher may be used.[6]
Donning and Doffing PPE Workflow
Properly putting on and taking off PPE is critical to prevent contamination.
Caption: Sequential process for donning and doffing Personal Protective Equipment.
Operational Plans: Handling and Storage
Follow these procedural steps for the safe handling and storage of this compound.
Experimental Protocol: Preparing a Stock Solution
This protocol outlines the steps to reconstitute lyophilized this compound powder into a stock solution.
-
Preparation: Before handling, ensure all required PPE is donned correctly. Work within a chemical fume hood or a designated, well-ventilated area.
-
Equilibration: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitution: To prepare a 10 mM stock solution, for example, reconstitute a 5 mg vial of powder by adding 1.23 ml of DMSO.[2]
-
Dissolution: Gently vortex or sonicate the vial to ensure the powder is completely dissolved.
-
Storage: Store the resulting solution at -20°C in aliquots to avoid multiple freeze-thaw cycles.[2] Label the aliquots clearly with the chemical name, concentration, and date of preparation.
Caption: Workflow for preparing a this compound stock solution.
First Aid Measures
In case of accidental exposure, follow these immediate steps:
-
After Inhalation: Move the individual to fresh air. If symptoms persist, consult a physician.
-
After Skin Contact: While the product is not known to be a skin irritant, it is best practice to wash the affected area with soap and water.
-
After Eye Contact: Rinse the opened eye for several minutes under running water.
-
After Swallowing: If symptoms persist, consult a doctor.
Disposal Plan
Proper disposal of this compound and associated contaminated materials is essential to prevent environmental contamination and ensure compliance with local regulations.
-
Unused Product: Dispose of unused this compound as chemical waste in accordance with institutional and local environmental regulations. Do not allow the product to enter sewers or surface water.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials should be collected in a designated hazardous waste container and disposed of according to your institution's guidelines for chemical waste.
-
Empty Vials: Empty vials should be rinsed with an appropriate solvent (like DMSO), and the rinsate collected as chemical waste. The rinsed vials can then be disposed of as regular laboratory glassware.
Caption: Logical flow for the disposal of this compound waste.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | Cell Signaling Technology [cellsignal.com]
- 3. abbexa.com [abbexa.com]
- 4. glpbio.com [glpbio.com]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. pppmag.com [pppmag.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
